molecular formula C19H14N2O6 B15608599 OSS_128167

OSS_128167

Número de catálogo: B15608599
Peso molecular: 366.3 g/mol
Clave InChI: HTJWLEGCECXGSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

OSS_128167 is a useful research compound. Its molecular formula is C19H14N2O6 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWLEGCECXGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of OSS_128167 in Regulating H3K9 Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), and its role in the regulation of Histone H3 Lysine (B10760008) 9 (H3K9) acetylation. This document details the mechanism of action of this compound, its impact on downstream signaling pathways, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases.[1][2][3] SIRT6 is known to remove acetyl groups from histone H3 at the lysine 9 position (H3K9), a modification associated with transcriptional activation.[4][5] By inhibiting the deacetylase activity of SIRT6, this compound leads to an increase in the levels of H3K9 acetylation (H3K9ac), thereby influencing gene expression.[1][6][7]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various sirtuins, highlighting its selectivity for SIRT6.

TargetIC50 (μM)Notes
SIRT6 89 This compound exhibits the highest potency against SIRT6.[1][3][6][8]
SIRT11578The IC50 value for SIRT1 is approximately 18-fold higher than for SIRT6, indicating significant selectivity.[1][3][6][8]
SIRT2751The IC50 value for SIRT2 is approximately 8.4-fold higher than for SIRT6, demonstrating selectivity over this isoform as well.[1][3][6][8]

Signaling Pathways

The inhibition of SIRT6 by this compound and the subsequent increase in H3K9 acetylation have been shown to modulate several downstream signaling pathways.

Regulation of GLUT1 Expression

One of the key downstream effects of this compound is the upregulation of Glucose Transporter 1 (GLUT1) expression.[6] This is mediated through the stabilization of Hypoxia-inducible factor 1-alpha (Hif1α). SIRT6 normally deacetylates H3K9 at the promoters of Hif1α target genes, leading to their repression. Inhibition of SIRT6 by this compound increases H3K9 acetylation at these promoters, leading to the expression of genes like GLUT1, which in turn increases glucose uptake by the cell.

OSS_128167_GLUT1_Pathway This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibition H3K9ac H3K9 Acetylation SIRT6->H3K9ac Deacetylation Hif1a Hif1α H3K9ac->Hif1a Stabilization GLUT1 GLUT1 Expression Hif1a->GLUT1 Activation Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake

Figure 1: this compound-mediated regulation of GLUT1 expression.
Regulation of Hepatitis B Virus (HBV) Transcription

The role of SIRT6 in regulating Hepatitis B Virus (HBV) transcription is complex, with evidence suggesting both activating and repressive functions. This compound, by inhibiting SIRT6, can therefore have varied effects on HBV. On one hand, SIRT6 can activate the HBV core promoter by upregulating the transcription factor PPARα.[8] Inhibition of SIRT6 by this compound would thus be expected to reduce HBV transcription. On the other hand, SIRT6 has been shown to suppress HBV replication by deacetylating H3K9ac and H3K56ac on the HBV covalently closed circular DNA (cccDNA).[1] In this context, inhibiting SIRT6 with this compound could potentially lead to an increase in HBV replication.

OSS_128167_HBV_Pathway cluster_activation Activating Pathway cluster_repression Repressive Pathway SIRT6_act SIRT6 PPARa PPARα SIRT6_act->PPARa Upregulation HBV_promoter HBV Core Promoter PPARa->HBV_promoter Activation HBV_transcription_act HBV Transcription HBV_promoter->HBV_transcription_act SIRT6_rep SIRT6 H3K9ac_HBV H3K9ac SIRT6_rep->H3K9ac_HBV Deacetylation HBV_cccDNA HBV cccDNA HBV_transcription_rep HBV Transcription HBV_cccDNA->HBV_transcription_rep H3K9ac_HBV->HBV_cccDNA This compound This compound This compound->SIRT6_act Inhibition This compound->SIRT6_rep Inhibition

Figure 2: Dual regulatory role of SIRT6 in HBV transcription.

Experimental Protocols

Western Blot for H3K9 Acetylation

This protocol details the steps to assess the impact of this compound on global H3K9 acetylation levels in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells (e.g., BxPC3) at a density of 4 x 10^5 cells per well in a 6-well plate and allow them to adhere for 24 hours.[6]

  • Treat the cells with the desired concentration of this compound (e.g., 100 μM) or vehicle control (DMSO) for the specified duration (e.g., 18 hours).[6]

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the whole-cell protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetyl-H3K9 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the acetyl-H3K9 signal to the loading control signal.

Chromatin Immunoprecipitation (ChIP) for H3K9ac

This protocol outlines the procedure to investigate the enrichment of H3K9ac at specific gene promoters following this compound treatment.

1. Cell Treatment and Cross-linking:

  • Treat cells with this compound as described above.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with an antibody against H3K9ac or a control IgG overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

  • Purify the DNA using a PCR purification kit.

6. Analysis:

  • Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on H3K9 acetylation and downstream gene expression.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction chromatin_prep Chromatin Preparation treatment->chromatin_prep rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot (H3K9ac, Total H3) protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis chip ChIP-qPCR (H3K9ac at specific promoters) chromatin_prep->chip chip->data_analysis rt_qpcr RT-qPCR (Downstream gene expression) rna_extraction->rt_qpcr rt_qpcr->data_analysis end End data_analysis->end

Figure 3: General experimental workflow.

References

Unveiling the Anti-HBV Potential of OSS_128167: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CHONGQING, China – A comprehensive investigation into the compound OSS_128167 has revealed significant anti-viral effects against the Hepatitis B Virus (HBV). The study elucidates the compound's mechanism of action, demonstrating its potential as a novel therapeutic agent for chronic Hepatitis B infection. This technical guide provides an in-depth analysis of the key findings, experimental protocols, and the underlying molecular pathways.

This compound, a selective inhibitor of Sirtuin 6 (SIRT6), has been shown to effectively suppress HBV transcription and replication both in vitro and in vivo.[1][2] The compound targets the host factor SIRT6, a NAD+-dependent deacetylase, disrupting a critical pathway utilized by the virus to enhance its replication.[1]

Executive Summary of Key Findings

This compound exhibits potent anti-HBV activity through the inhibition of SIRT6. This leads to a downstream reduction in the expression of peroxisome proliferator-activated receptors α (PPARα), a key transcription factor for the HBV core promoter.[1][2] The subsequent suppression of the core promoter activity results in a significant decrease in viral replication and gene expression.[1]

Quantitative Analysis of Anti-Viral Efficacy

The anti-viral effects of this compound have been quantified in both cell culture models and animal studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HBV Efficacy of this compound in Cell Lines

Cell LineTreatmentKey Viral MarkerResult
HepG2.2.15100 µM this compoundHBV core DNASignificant decrease[1][3]
HepG2.2.15100 µM this compound3.5-Kb RNAModest decrease[1][3]
HepG2.2.15100 µM this compoundHBsAg (secreted)Inhibition[1][3]
HepG2.2.15100 µM this compoundHBeAg (secreted)Inhibition[1][3]
HepG2-NTCP (HBV-infected)100 µM this compoundHBV core DNASignificant decrease[1]
HepG2-NTCP (HBV-infected)100 µM this compound3.5-Kb RNAModest decrease[1]

Table 2: In Vivo Anti-HBV Efficacy of this compound in HBV Transgenic Mice

Treatment GroupDosageKey Viral MarkerResult
This compound50 mg/kgSerum HBV DNASignificant reduction[1]
This compound50 mg/kgSerum HBsAgSignificant reduction[1]
This compound50 mg/kgSerum HBeAgSignificant reduction[1]
This compound50 mg/kgIntrahepatic HBV DNAMarked reduction[1]
This compound50 mg/kgTotal Intrahepatic HBV RNAMarked reduction[1]
This compound50 mg/kgIntrahepatic 3.5-Kb RNAMarked reduction[1]

Mechanism of Action: A Signaling Pathway Perspective

This compound's anti-viral activity is rooted in its ability to inhibit the deacetylase activity of SIRT6.[1] Overexpression of SIRT6 has been shown to promote HBV transcription and replication, an effect that is abolished by treatment with this compound.[1] The compound does not affect the expression level of SIRT6 itself but rather its enzymatic function, leading to an increase in the acetylation of H3K9, a known target of SIRT6.[1]

The inhibition of SIRT6 by this compound leads to the downregulation of PPARα, which in turn suppresses the activity of the HBV core promoter.[1][2] Ectopic expression of either SIRT6 or PPARα was found to relieve the restriction of HBV transcription mediated by this compound, confirming the critical role of this signaling axis.[1][2]

HBV_SIRT6_PPARa_Pathway cluster_HBV_Replication HBV Life Cycle cluster_Host_Factors Host Cell Machinery cluster_Drug_Intervention Therapeutic Intervention HBV_cccDNA HBV cccDNA HBV_RNA HBV RNA (3.5-Kb) HBV_cccDNA->HBV_RNA Transcription HBV_Core_DNA HBV Core DNA HBV_RNA->HBV_Core_DNA Reverse Transcription HBsAg_HBeAg HBsAg & HBeAg HBV_RNA->HBsAg_HBeAg Translation SIRT6 SIRT6 PPARa PPARα SIRT6->PPARa Upregulates Core_Promoter HBV Core Promoter PPARa->Core_Promoter Activates Core_Promoter->HBV_cccDNA Enhances Transcription This compound This compound This compound->SIRT6 Inhibits Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Mechanism Mechanism of Action Studies Cell_Culture HepG2.2.15 & HepG2-NTCP Cells Treatment_IV This compound Treatment Cell_Culture->Treatment_IV Cytotoxicity MTS Assay Treatment_IV->Cytotoxicity Analysis_IV Quantification of HBV Markers (qPCR, Southern, ELISA, Western) Treatment_IV->Analysis_IV SIRT6_Manipulation SIRT6 Knockdown & Overexpression Analysis_IV->SIRT6_Manipulation Animal_Model HBV Transgenic Mice Treatment_V This compound & ETV Treatment Animal_Model->Treatment_V Sample_Collection Serum & Liver Tissue Collection Treatment_V->Sample_Collection Analysis_V Measurement of Viral Markers Sample_Collection->Analysis_V Reporter_Assay HBV Core Promoter Activity Assay SIRT6_Manipulation->Reporter_Assay Western_Blot_H3K9 H3K9 Acetylation Analysis SIRT6_Manipulation->Western_Blot_H3K9

References

An In-depth Technical Guide on OSS_128167's Effect on Cellular Aging and Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a protein deacetylase that has emerged as a significant regulator of genomic stability, metabolism, and inflammation, all of which are critically implicated in the aging process.[1][2] While initially investigated for its anti-viral and anti-cancer properties, the inhibitory action of this compound on SIRT6 provides a valuable chemical tool to probe the role of this sirtuin in cellular aging and senescence.[1][3][4] This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, its observed effects on cellular and organismal models, and the experimental protocols utilized in its study. The presented data and pathways will aid researchers in designing experiments to further elucidate the complex role of SIRT6 in the landscape of aging and age-related diseases.

Introduction to this compound

This compound, also known as SIRT6-IN-1, is a small molecule inhibitor of Sirtuin 6.[5] Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, transcription, apoptosis, and inflammation.[6][7] SIRT6, in particular, is involved in DNA repair, glucose metabolism, and the regulation of inflammatory responses. The ability of this compound to selectively inhibit SIRT6 allows for the specific investigation of its functions.[2][5]

Mechanism of Action

This compound functions as a specific inhibitor of SIRT6.[5] Its primary molecular effect is the increase of histone H3 at lysine (B10760008) 9 (H3K9) acetylation.[5][8] SIRT6 normally deacetylates H3K9, a modification associated with transcriptional silencing. By inhibiting SIRT6, this compound promotes a more open chromatin state, leading to changes in gene expression. One notable consequence of this is the increased expression of Glucose Transporter 1 (GLUT-1).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound against Sirtuins [2][5][8]

Sirtuin TargetIC50 (μM)
SIRT689
SIRT11578
SIRT2751

Table 2: Cellular Effects of this compound

Cell LineConcentration (μM)DurationObserved EffectReference
BxPC31000-24 hoursIncreased H3K9 acetylation[2][5]
BxPC3100Not SpecifiedIncreased GLUT-1 expression[2][5]
BxPC3Not SpecifiedNot SpecifiedDecreased TNF-α secretion (PMA-induced)[2]
HepG2.2.15, HepG2-NTCP10096 hoursDecreased HBV core DNA and 3.5-Kb RNA levels[2][3]
Multiple Myeloma (NCI-H929, LR-5, Dox40)200Not SpecifiedInduced chemosensitization[2]
H9c2Not SpecifiedNot SpecifiedAggravated hyperglycemia-induced inflammation and oxidative stress[9]

Effects on Cellular Aging and Senescence

Contrary to the life-extending effects often associated with sirtuin activation, inhibition of SIRT6 by this compound has been shown to accelerate cellular aging and promote pro-inflammatory states.[1] This suggests that SIRT6 plays a protective role against age-related cellular decline.

Studies have demonstrated that this compound can exacerbate conditions associated with aging, such as diabetic cardiomyopathy, by increasing inflammation and oxidative stress.[9] In a model of diabetic cardiomyopathy, OSS-128167 treatment led to increased myocardial fibrosis and apoptosis.[9] These findings indicate that the inhibition of SIRT6 by this compound can promote pathological processes that are hallmarks of aging.

Signaling Pathways

The primary signaling pathway affected by this compound is the SIRT6-mediated deacetylation of histones. By inhibiting SIRT6, this compound initiates a cascade of events stemming from the hyperacetylation of H3K9.

OSS_128167_Pathway This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits H3K9ac H3K9 Acetylation (Increased) SIRT6->H3K9ac Normally Deacetylates Chromatin Open Chromatin H3K9ac->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression GLUT1 GLUT-1 Expression (Increased) Gene_Expression->GLUT1 Inflammation Inflammation (Increased) Gene_Expression->Inflammation Oxidative_Stress Oxidative Stress (Increased) Gene_Expression->Oxidative_Stress Cellular_Aging Accelerated Cellular Aging Inflammation->Cellular_Aging Oxidative_Stress->Cellular_Aging

Caption: this compound inhibits SIRT6, leading to increased H3K9 acetylation and downstream effects.

Experimental Protocols

In Vitro H3K9 Acetylation Assay

This protocol is adapted from studies assessing the impact of this compound on histone acetylation.[5]

  • Cell Culture: Plate 4 x 10^5 BxPC3 cells in six-well plates and allow them to adhere for 24 hours.

  • Treatment: Stimulate the cells with 100 µM this compound or a vehicle control (DMSO) for the desired time points (e.g., 0, 6, 12, 24 hours).

  • Protein Lysate Generation: Harvest the cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetyl-H3K9 and total H3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Diabetic Cardiomyopathy Model

This protocol is based on a study investigating the in vivo effects of OSS-128167.[9]

  • Animal Model: Induce diabetes in mice (e.g., C57BL/6J) via intraperitoneal injection of streptozotocin (B1681764) (STZ).

  • Treatment: Administer OSS-128167 or a vehicle control to the diabetic mice. The dosage and administration route should be optimized (e.g., 50 mg/kg via intraperitoneal injection).

  • Cardiac Function Assessment: Monitor cardiac function using techniques such as echocardiography at specified intervals.

  • Histological Analysis:

    • At the end of the study, sacrifice the animals and harvest the hearts.

    • Fix the heart tissues in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and Masson's trichrome staining to evaluate fibrosis.

  • Apoptosis and Oxidative Stress Markers:

    • Perform TUNEL staining on heart sections to detect apoptotic cells.

    • Measure markers of oxidative stress, such as malondialdehyde (MDA) levels, in heart tissue homogenates.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., BxPC3) Treatment_invitro This compound Treatment Cell_Culture->Treatment_invitro Western_Blot Western Blot (H3K9ac, GLUT-1) Treatment_invitro->Western_Blot Animal_Model Animal Model (e.g., Diabetic Mice) Treatment_invivo This compound Administration Animal_Model->Treatment_invivo Analysis Functional & Histological Analysis Treatment_invivo->Analysis

Caption: General experimental workflow for studying this compound in vitro and in vivo.

Conclusion and Future Directions

This compound is a critical tool for dissecting the role of SIRT6 in cellular aging and senescence. The available data strongly suggest that SIRT6 is a key protector against age-related cellular damage, and its inhibition accelerates detrimental aging phenotypes. Future research should focus on a more granular understanding of the downstream targets of SIRT6 that are affected by this compound. Investigating the broader transcriptomic and proteomic changes induced by this inhibitor in various cell types and tissues will provide a more comprehensive picture of its impact on the aging process. Furthermore, exploring the potential of SIRT6 activators, in contrast to inhibitors like this compound, may open new avenues for therapeutic interventions against age-related diseases.

References

OSS_128167: A Technical Guide to a Selective SIRT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSS_128167 is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6), a key enzyme in cellular metabolism, DNA repair, and inflammation. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and preclinical development. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

Sirtuin 6 (SIRT6) is an NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in regulating a wide range of cellular processes. Its involvement in cancer, metabolic diseases, and viral infections has made it an attractive therapeutic target. This compound has emerged as a valuable chemical probe to investigate the biological functions of SIRT6 and as a potential lead compound for the development of novel therapeutics.[1][2]

Discovery and Physicochemical Properties

This compound was identified as a specific inhibitor of SIRT6.[3][4] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
CAS Number887686-02-4
Molecular FormulaC₁₉H₁₄N₂O₆
Molar Mass366.329 g·mol⁻¹
SolubilityDMSO: 73 mg/mL (199.27 mM)

Mechanism of Action

This compound selectively inhibits the deacetylase activity of SIRT6. This leads to an increase in the acetylation of SIRT6 substrates, most notably histone H3 at lysine (B10760008) 9 (H3K9ac).[3][5] Increased H3K9 acetylation alters gene expression, including the upregulation of Glucose Transporter 1 (GLUT-1).[3] The compound has also been shown to modulate the PI3K/Akt signaling pathway.[1][2]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (μM)Selectivity vs. SIRT6
SIRT689[3][4][5][6]-
SIRT11578[3][4][5][6]~17.7-fold
SIRT2751[3][4][5][6]~8.4-fold
Table 2: Preclinical In Vitro and In Vivo Dosage
Model SystemCell Line/Animal ModelConcentration/DosageObserved EffectsReference
Pancreatic CancerBxPC3 cells100 μMIncreased H3K9 acetylation, increased GLUT-1 expression, decreased TNF-α secretion.[3][5][6]
Hepatitis B Virus (HBV)HepG2.2.15 & HepG2-NTCP cells100 μMDecreased HBV core DNA and 3.5-kb RNA levels.[6][7]
Hepatitis B Virus (HBV)HBV transgenic mice50 mg/kg (i.p.)Suppressed HBV DNA and 3.5-kb RNA levels.[6][7]
Multiple MyelomaNCI-H929, LR-5, Dox40 cells200 μMInduced chemosensitization.[6]
Diffuse Large B-Cell LymphomaDLBCL cell lines100 µMDecreased cell proliferation, blocked cell cycle.[2]
Diabetic CardiomyopathySTZ-induced diabetic mice20 or 50 mg/kg (oral gavage)Aggravated cardiomyocyte apoptosis and fibrosis.[8]
Diabetic CardiomyopathyH9c2 cellsNot specifiedIncreased expression of pro-fibrotic and pro-apoptotic markers.[8]
Subarachnoid HemorrhageRat model100 μ g/animal (i.c.v.)Prevented decreases in cerebral IL-1β, TNF-α, and IL-6.[5]

Experimental Protocols

In Vitro Cell-Based Assay for H3K9 Acetylation

Objective: To determine the effect of this compound on histone H3 lysine 9 acetylation in a cellular context.

Methodology:

  • Cell Culture: BxPC3 cells are cultured in appropriate media and seeded in six-well plates at a density of 4 x 10⁵ cells per well.[3] The cells are allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with 100 μM this compound or vehicle (DMSO) for various time points (e.g., 0, 2, 6, 18, 24 hours).[3][4]

  • Protein Lysate Preparation: Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer to extract total protein.

  • Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against acetylated H3K9 and total H3. After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an appropriate detection system, and the levels of acetylated H3K9 are normalized to total H3.

In Vivo Study in HBV Transgenic Mice

Objective: To evaluate the anti-viral efficacy of this compound in a mouse model of Hepatitis B Virus infection.

Methodology:

  • Animal Model: Male HBV transgenic mice are used for the study.

  • Compound Administration: this compound is administered via intraperitoneal injection at a dose of 50 mg/kg every 4 days for a total of 12 days.[6]

  • Sample Collection: At the end of the treatment period, liver tissue is collected from the mice.

  • Analysis of Viral Markers: DNA and RNA are extracted from the liver tissue. The levels of HBV DNA and 3.5-kb RNA are quantified using quantitative PCR (qPCR) to assess the viral load.

Signaling Pathways and Workflows

Diagram 1: this compound Mechanism of Action

OSS_128167_Mechanism This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibition H3K9ac Histone H3K9 Acetylation SIRT6->H3K9ac Deacetylation Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression Upregulation GLUT1 GLUT-1 Expression Gene_Expression->GLUT1 Leads to

Caption: Inhibition of SIRT6 by this compound increases H3K9 acetylation.

Diagram 2: Experimental Workflow for In Vitro H3K9 Acetylation Assay

H3K9_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BxPC3 cells (4x10^5 cells/well) adhere Allow to adhere (24 hours) start->adhere treat Treat with 100 µM this compound or DMSO (vehicle) adhere->treat lyse Prepare protein lysates treat->lyse immunoblot Immunoblot for Ac-H3K9 and Total H3 lyse->immunoblot detect Detect and Quantify immunoblot->detect

Caption: Workflow for assessing H3K9 acetylation in BxPC3 cells.

Diagram 3: this compound's Role in HBV Replication

HBV_Pathway This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits PPARa PPARα SIRT6->PPARa Upregulates HBV_Core_Promoter HBV Core Promoter PPARa->HBV_Core_Promoter Activates HBV_Replication HBV Transcription & Replication HBV_Core_ HBV_Core_ Promoter Promoter Promoter->HBV_Replication Drives

Caption: this compound restricts HBV replication by inhibiting the SIRT6/PPARα axis.

Therapeutic Potential and Future Directions

This compound has demonstrated potential therapeutic applications in several disease areas. Its ability to inhibit HBV replication suggests a role in treating chronic hepatitis B.[6][7] In oncology, it has shown anti-tumor effects in diffuse large B-cell lymphoma and has been found to sensitize multiple myeloma cells to chemotherapy.[2][6]

However, the pro-inflammatory and pro-apoptotic effects observed in the context of diabetic cardiomyopathy highlight the context-dependent nature of SIRT6 inhibition and the need for careful evaluation in different pathological conditions.[1][8]

Future research should focus on:

  • Optimizing the potency and selectivity of this compound through medicinal chemistry efforts.

  • Conducting further preclinical studies to evaluate its efficacy and safety in various disease models.

  • Investigating the detailed molecular mechanisms underlying its diverse biological activities.

  • Exploring potential combination therapies to enhance its therapeutic effects.

Conclusion

This compound is a critical research tool for elucidating the complex biology of SIRT6. The data and protocols presented in this guide provide a solid foundation for researchers to explore its therapeutic potential further. While promising, the development of this compound into a clinical candidate will require extensive investigation to fully understand its pharmacological profile and to identify the patient populations most likely to benefit from SIRT6 inhibition.

References

Methodological & Application

Application Notes and Protocols for OSS_128167 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), in cell culture experiments. The information compiled here is intended to facilitate research into the biological roles of SIRT6 and the therapeutic potential of its inhibition.

Introduction

This compound is a potent and selective small molecule inhibitor of SIRT6, a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, primarily through the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and other non-histone protein targets.[3][4] By inhibiting SIRT6, this compound serves as a valuable tool to investigate the downstream effects of SIRT6 inactivation and to explore its potential in therapeutic areas such as oncology and virology.[5][6]

Mechanism of Action

This compound selectively inhibits the enzymatic activity of SIRT6. This inhibition leads to an increase in the acetylation of its substrates, most notably H3K9.[2][7] The hyperacetylation of H3K9 can alter gene expression, leading to various cellular responses. For instance, increased H3K9 acetylation at the promoters of specific genes can modulate their transcription.[4] this compound has demonstrated greater selectivity for SIRT6 over other sirtuins like SIRT1 and SIRT2.[1][7]

A key downstream effect of SIRT6 inhibition by this compound is the modulation of the PI3K/Akt signaling pathway, which is implicated in cell survival and proliferation.[3] Furthermore, this compound has been shown to restrict Hepatitis B Virus (HBV) transcription and replication by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα).[6]

Signaling Pathway Modulated by this compound

OSS_128167_Signaling_Pathway This compound Signaling Pathway This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits PPARa PPARα Downregulation This compound->PPARa Indirectly Inhibits H3K9ac Histone H3 Lysine 9 (H3K9ac) Increased SIRT6->H3K9ac Deacetylates (Inhibited) PI3K_Akt PI3K/Akt Pathway Inhibition SIRT6->PI3K_Akt Modulates SIRT6->PPARa Upregulates Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression Cellular_Effects Cellular Effects (e.g., Apoptosis, Anti-viral) Gene_Expression->Cellular_Effects PI3K_Akt->Cellular_Effects HBV_Replication HBV Transcription & Replication Inhibition PPARa->HBV_Replication Promotes

Caption: Mechanism of this compound action on the SIRT6 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro studies.

Table 1: IC50 Values of this compound

TargetIC50 (μM)Source
SIRT689[1][2][7]
SIRT11578[1][2][7]
SIRT2751[1][2][7]

Table 2: Recommended Working Concentrations and Incubation Times in Cell Culture

Cell LineAssay TypeConcentration (μM)Incubation Time (hours)Observed EffectSource
BxPC3H3K9 Acetylation10018Increased H3K9 acetylation[7]
BxPC3GLUT-1 Expression12.5 - 20024Increased GLUT-1 expression[7]
BxPC3TNF-α Secretion10018Decreased PMA-induced TNF-α secretion[1]
HepG2.2.15HBV Replication10096Decreased HBV core DNA and 3.5-Kb RNA levels[1]
HepG2-NTCPHBV Replication10096Decreased HBV core DNA and 3.5-Kb RNA levels[1]
Multiple Myeloma (NCI-H929, LR-5, Dox40)Chemosensitization200-Induced chemosensitization[1]
H9c2Fibrosis and Apoptosis--Aggravated high glucose-induced effects[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, this compound is soluble in DMSO.[9] For example, to prepare a 10 mM stock solution, dissolve 3.66 mg of this compound (Molecular Weight: 366.32 g/mol ) in 1 mL of DMSO.[7]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[10]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][9]

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent cells with this compound. Specific parameters such as cell seeding density, treatment concentration, and incubation time should be optimized for each cell line and experimental objective.

Cell_Culture_Workflow General Workflow for this compound Cell Treatment cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding 1. Seed cells and allow to adhere (e.g., 24h) Stock_Solution 2. Prepare fresh working solution of this compound from stock Remove_Media 3. Remove old media Stock_Solution->Remove_Media Add_Treatment 4. Add media containing This compound or vehicle Remove_Media->Add_Treatment Incubate 5. Incubate for the desired duration Add_Treatment->Incubate Harvest_Cells 6. Harvest cells for downstream analysis Incubate->Harvest_Cells Data_Analysis 7. Perform assays (e.g., Western Blot, qPCR) Harvest_Cells->Data_Analysis

Caption: A generalized workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting. For example, plate 4 x 10^5 BxPC3 cells per well in a 6-well plate and allow them to adhere for 24 hours.[7]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment: Carefully aspirate the old medium from the cell culture plates. Wash the cells once with sterile PBS, if necessary. Add the prepared medium containing this compound or the vehicle control to the respective wells.

  • Incubation: Return the cells to the incubator and culture for the desired period (e.g., 18 to 96 hours, depending on the assay).[1][7]

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting for H3K9ac levels, qPCR for gene expression analysis, or cell viability assays.

Protocol for Assessing H3K9 Acetylation by Western Blot

Materials:

  • Treated and control cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-H3K9 (diluted according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control to normalize the levels of acetylated H3K9.

Concluding Remarks

This compound is a critical research tool for elucidating the functions of SIRT6. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the impact of SIRT6 inhibition on various cellular processes. As with any experimental system, it is crucial to perform appropriate dose-response and time-course studies to determine the optimal conditions for your specific cell line and research question.

References

Application Notes: Protocol for Dissolving OSS_128167 in DMSO for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2][3] It is a valuable tool for investigating the biological roles of SIRT6 in various cellular processes, including DNA repair, metabolism, inflammation, and viral replication.[1][4][5] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) and guidelines for its use in cell-based assays.

Physicochemical and Solubility Data

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO.[6][7] It is important to use anhydrous, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can impact solubility.[1][6][8]

PropertyValueSource(s)
Molecular Weight 366.32 g/mol [2][3][6]
Purity (Typical) >98%[9]
Solubility in DMSO Up to 100 mg/mL (272.99 mM)[1]
73 mg/mL (199.27 mM)[6]
68 mg/mL (185.62 mM)[7]
45 mg/mL (122.84 mM)[10]
Appearance Solid powder[11]
Storage (Solid) -20°C, desiccated, protected from light[7][9]
Storage (Stock Sol.) -20°C or -80°C for up to 6-12 months[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[8]

  • Sterile, amber or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional, recommended)[12]

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Equilibrate Reagents: Allow the this compound vial and the bottle of DMSO to come to room temperature before opening to minimize water condensation.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock):

      • Mass (mg) = 10 mM × 1 mL × 366.32 g/mol × (1 L / 1000 mL) × (1 mol / 1000 mmol) × (1000 mg / 1 g)

      • Mass (mg) = 3.66 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[9]

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

    • If dissolution is slow or incomplete, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[10][12] Caution: Do not overheat, as it may degrade the compound.[11]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.[7][9]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months when stored properly at -20°C.[1][9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells.[9] A final DMSO concentration of <0.1% (v/v) is recommended for most cell lines.[8][9]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): It is best practice to perform initial dilutions from the high-concentration stock in DMSO before the final dilution into your aqueous cell culture medium.[8] This helps prevent the compound from precipitating.

  • Final Dilution: Slowly add the diluted DMSO stock solution into the pre-warmed cell culture medium while gently vortexing or pipetting to mix.[11] Do not add the aqueous medium directly to the concentrated DMSO stock.[8]

    • Example (for a final concentration of 10 µM in 1 mL of medium):

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • This results in a final DMSO concentration of 0.1%.

  • Control Group: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental groups.[8]

Visualizations

Signaling Pathway of this compound

This compound inhibits the deacetylase activity of SIRT6. This leads to an increase in the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), a key substrate of SIRT6.[1][3] Increased H3K9ac at gene promoters can alter gene expression, leading to downstream effects such as increased expression of Glucose Transporter 1 (GLUT-1) and inhibition of TNF-α secretion.[1][6]

OSS_128167_Pathway This compound This compound SIRT6 SIRT6 (Deacetylase) This compound->SIRT6 H3K9ac Acetylated H3K9 (H3K9ac) SIRT6->H3K9ac Deacetylation H3K9 Histone H3K9 Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression GLUT1 GLUT-1 Expression Gene_Expression->GLUT1 Upregulation TNFa TNF-α Secretion Gene_Expression->TNFa Downregulation

Caption: Mechanism of action for the SIRT6 inhibitor this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines the general workflow for using this compound, from stock solution preparation to a typical cell-based functional assay.

Experimental_Workflow start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot dilute Prepare Working Solution in Medium aliquot->dilute treat Treat Cells (e.g., 24-48h) dilute->treat assay Perform Functional Assay (e.g., Western Blot, qPCR) treat->assay end Data Analysis assay->end

Caption: General workflow for preparing and using this compound in vitro.

References

Application of OSS_128167 in diffuse large B-cell lymphoma research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by its aggressive nature and heterogeneous clinical outcomes.[1][2] Standard chemoimmunotherapy regimens, while effective for many, result in relapse or refractory disease in a significant portion of patients, underscoring the urgent need for novel therapeutic strategies.[3] Recent research has identified Sirtuin 6 (Sirt6), a NAD+ dependent deacylase and ADP-ribosylase, as a key player in the pathogenesis and progression of various cancers, including DLBCL.[4] The small molecule inhibitor, OSS_128167, has emerged as a specific and potent tool for targeting Sirt6, demonstrating significant anti-tumor activity in preclinical models of DLBCL.[4][5]

These application notes provide a comprehensive overview of the use of this compound in DLBCL research, including its mechanism of action, protocols for key experiments, and a summary of quantitative data from preclinical studies.

Mechanism of Action

This compound is a selective inhibitor of Sirt6.[6][7] In DLBCL, Sirt6 has been identified as an oncogene, with its overexpression correlating with poorer patient outcomes.[4][5] Sirt6 promotes tumorigenesis by activating the PI3K/Akt/mTOR signaling pathway.[4][5] By inhibiting Sirt6, this compound effectively downregulates this critical survival pathway, leading to a cascade of anti-lymphoma effects.[4][5] These effects include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5] Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents used in DLBCL treatment, such as doxorubicin (B1662922) (Adriamycin) and bendamustine.[4][8]

Signaling Pathway

The inhibitory effect of this compound on Sirt6 leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival in DLBCL.

OSS_128167_Signaling_Pathway cluster_cell DLBCL Cell This compound This compound Sirt6 Sirt6 This compound->Sirt6 PI3K PI3K Sirt6->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Cell_Proliferation_Workflow A 1. Seed DLBCL cells in 96-well plates B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for specified time points (e.g., 24, 48, 72h) B->C D 4. Add MTT solution and incubate C->D E 5. Add DMSO to dissolve formazan (B1609692) crystals D->E F 6. Measure absorbance at 570 nm E->F Western_Blotting_Workflow A 1. Lyse this compound-treated DLBCL cells B 2. Quantify protein concentration (BCA assay) A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (e.g., anti-Sirt6, anti-p-PI3K, anti-p-Akt, anti-p-mTOR) D->E F 6. Incubate with HRP-conjugated secondary antibodies E->F G 7. Detect signals using an ECL detection system F->G

References

Application Note: OSS_128167 Treatment Protocol for Inhibiting Hepatitis B Virus (HBV) Replication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments like nucleos(t)ide analogs (NAs) and pegylated interferon alpha (Peg-IFNα) often failing to achieve a functional cure.[1] The viral covalently closed circular DNA (cccDNA), which serves as the transcription template in the nucleus of infected hepatocytes, is a key reason for the persistence of the virus.[1] Recent research has identified Sirtuin 6 (SIRT6), a histone deacetylase, as a host factor involved in the HBV life cycle.[1][2] OSS_128167 is a potent and selective inhibitor of SIRT6 that has demonstrated significant anti-HBV activity by restricting viral transcription and replication both in vitro and in vivo.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound as a research tool to inhibit HBV replication.

Mechanism of Action

This compound exerts its anti-HBV effect by selectively inhibiting the enzymatic activity of SIRT6.[3][4] Mechanistic studies have revealed that SIRT6 activates the HBV core promoter by upregulating the expression of peroxisome proliferator-activated receptors α (PPARα).[1] By inhibiting SIRT6, this compound disrupts this pathway, leading to the suppression of HBV core promoter activity. This, in turn, reduces the transcription of HBV RNAs, including the 3.5-kb pregenomic RNA (pgRNA), and subsequently inhibits viral replication.[1]

cluster_pathway This compound Anti-HBV Mechanism OSS This compound SIRT6 SIRT6 OSS->SIRT6 Inhibits PPARa PPARα SIRT6->PPARa Upregulates CorePromoter HBV Core Promoter PPARa->CorePromoter Activates HBV_Rep HBV Transcription & Replication CorePromoter->HBV_Rep Initiates

Figure 1. Proposed signaling pathway of this compound in inhibiting HBV replication.

Quantitative Data Summary

Inhibitor Specificity

This compound demonstrates selectivity for SIRT6 over other sirtuins like SIRT1 and SIRT2.[3][4]

Target IC50 (μM)
SIRT689[3][4]
SIRT11578[3][4]
SIRT2751[3][4]
Table 1. IC50 values of this compound for SIRT enzymes.
In Vitro Efficacy

This compound was shown to inhibit HBV replication in both HBV-expressing HepG2.2.15 cells and HBV-infected HepG2-NTCP cells without significant cytotoxicity at effective concentrations.[1]

Parameter Cell Line Treatment Result
Cytotoxicity (CC50) HepG2.2.15, HepG2-NTCPUp to 400 µM for 3 daysNo significant cytotoxicity observed[1]
HBV Core DNA HepG2.2.15, HepG2-NTCP100 µM for 4 daysSignificant decrease[1][3]
HBV 3.5-kb RNA HepG2.2.15, HepG2-NTCP100 µM for 3 daysModest decrease[1][3]
HBsAg Secretion HepG2.2.15, HepG2-NTCP100 µM for 3 daysInhibition of secretion[1][3]
HBeAg Secretion HepG2.2.15, HepG2-NTCP100 µM for 3 daysInhibition of secretion[1]
Table 2. Summary of in vitro anti-HBV activity of this compound.
In Vivo Efficacy

In an HBV transgenic mouse model, this compound administration led to a marked reduction in viral markers.[1]

Parameter Treatment Group Dosage & Schedule Result
Serum HBV DNA This compound50 mg/kg, i.p., every 4 days for 12 daysSignificant reduction[1][3]
Serum HBsAg This compound50 mg/kg, i.p., every 4 days for 12 daysSignificant reduction[1]
Serum HBeAg This compound50 mg/kg, i.p., every 4 days for 12 daysSignificant reduction[1]
Intrahepatic HBV DNA This compound50 mg/kg, i.p., every 4 days for 12 daysMarked reduction[1]
Intrahepatic HBV RNA This compound50 mg/kg, i.p., every 4 days for 12 daysMarked reduction[1][3]
Liver Injury (ALT) This compound50 mg/kg, i.p., every 4 days for 12 daysNo statistically significant increase[1]
Table 3. Summary of in vivo anti-HBV activity of this compound in HBV transgenic mice.

Experimental Protocols

Protocol 1: In Vitro Inhibition of HBV Replication in Cell Culture

This protocol details the methodology for assessing the anti-HBV activity of this compound using HBV-stable cell line HepG2.2.15 or HBV-infected HepG2-NTCP cells.[1]

A. Materials and Reagents

  • Cell Lines: HepG2.2.15, HepG2-NTCP

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin

  • This compound (MedchemExpress, Selleck Chemicals)

  • Vehicle: DMSO

  • MTS Assay Kit (e.g., Promega)

  • DNA/RNA extraction kits

  • Reagents for Real-time PCR and Southern Blotting

  • ELISA kits for HBsAg and HBeAg

  • Antibodies for Western Blotting (anti-HBsAg, anti-GAPDH)

B. Cell Culture and Treatment

  • Culture HepG2.2.15 or HepG2-NTCP cells in standard culture medium at 37°C with 5% CO2.

  • Seed cells in appropriate plates (e.g., 96-well for cytotoxicity, 24-well or 6-well for replication assays).

  • For HBV infection studies, incubate HepG2-NTCP cells with HBV particles.

  • Prepare stock solutions of this compound in DMSO.[4] Further dilute in culture medium to desired concentrations (e.g., 0-400 µM for cytotoxicity, 100 µM for efficacy). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treat cells with various concentrations of this compound or vehicle control.

C. Cytotoxicity Assay (MTS)

  • After 3 days of treatment, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm to determine cell viability.

D. Analysis of HBV Markers

  • HBV DNA (Intracellular): After 4 days of treatment, harvest cells.[1] Extract total DNA and quantify HBV core DNA using real-time PCR.[1] Confirm results with Southern blotting analysis.[1]

  • HBV RNA: After 3 days of treatment, harvest cells.[1] Extract total RNA and quantify the 3.5-kb RNA transcript using reverse transcription quantitative PCR (RT-qPCR).[1]

  • HBsAg/HBeAg (Secreted): After 3 days of treatment, collect the cell culture supernatant.[1] Quantify the levels of secreted HBsAg and HBeAg using commercial ELISA kits.[1]

  • HBsAg (Intracellular): After 3 days of treatment, lyse the cells and determine HBsAg protein levels in the lysate by Western blotting.[2]

cluster_workflow In Vitro Experimental Workflow cluster_analysis Endpoint Analysis A Seed HepG2.2.15 or HepG2-NTCP Cells B Treat with this compound (e.g., 100 µM) A->B C Incubate for 3-4 Days B->C D1 Day 3: MTS Assay (Cytotoxicity) C->D1 D2 Day 3: Supernatant (ELISA for HBsAg/HBeAg) C->D2 D3 Day 3: Cell Lysate (RT-qPCR for RNA) C->D3 D4 Day 4: Cell Lysate (qPCR/Southern for DNA) C->D4

Figure 2. Workflow for in vitro evaluation of this compound against HBV.
Protocol 2: In Vivo Evaluation in HBV Transgenic Mice

This protocol describes the administration of this compound to HBV transgenic mice to assess its in vivo efficacy.[1]

A. Materials and Reagents

  • HBV transgenic mice

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[3]

  • Entecavir (ETV) as a positive control

  • Equipment for intraperitoneal (i.p.) injection and oral gavage

  • Materials for blood and tissue collection

  • Alanine aminotransferase (ALT) assay kit

B. Animal Dosing and Sample Collection

  • Randomly divide HBV transgenic mice into three groups: Vehicle control, this compound, and ETV (positive control) (n=8 per group).[1]

  • Administer this compound at 50 mg/kg via intraperitoneal injection every 4 days.[1]

  • Administer ETV at 0.02 mg/kg via oral gavage every 4 days.[1]

  • Administer the vehicle control following the same schedule as the this compound group.[1]

  • Collect serum samples via tail vein at indicated time points throughout the study.[1]

  • At the end of the treatment period (e.g., 12 days), euthanize the mice and collect liver tissues for analysis.[1]

C. Analysis of Viral and Safety Markers

  • Serum Analysis: Use collected serum to measure ALT levels as a marker for liver injury.[1] Quantify serum HBV DNA, HBsAg, and HBeAg levels using qPCR and ELISA, respectively.[1]

  • Intrahepatic Analysis: Extract total DNA and RNA from the collected liver tissues.[1] Determine the levels of intrahepatic HBV DNA and total HBV RNAs (including 3.5-kb RNA) by qPCR and RT-qPCR.[1]

cluster_workflow_invivo In Vivo Experimental Workflow cluster_analysis_invivo Endpoint Analysis A Randomize HBV Transgenic Mice (n=8/group) B Treatment Groups: 1. Vehicle (i.p.) 2. This compound (50 mg/kg, i.p.) 3. ETV (0.02 mg/kg, oral) A->B C Administer Treatment (Every 4 days for 12 days) B->C D Collect Serum at Indicated Timepoints C->D E Day 12: Euthanize Mice & Collect Liver Tissue C->E F1 Serum: ALT, HBV DNA, HBsAg, HBeAg D->F1 F2 Liver: Intrahepatic HBV DNA & RNA E->F2

Figure 3. Workflow for in vivo evaluation of this compound in HBV transgenic mice.

References

Application Notes and Protocols: Western Blot Analysis of H3K9 Acetylation Following OSS_128167 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a member of the class III histone deacetylase (HDAC) family.[1][2] SIRT6 is known to deacetylate histone H3 at lysine (B10760008) 9 (H3K9), a key epigenetic mark involved in chromatin structure and gene regulation.[3] Inhibition of SIRT6 by this compound is expected to lead to an increase in the acetylation of H3K9.[2][4][5] This application note provides a detailed protocol for the analysis of H3K9 acetylation levels in response to this compound treatment using Western blotting.

Mechanism of Action

Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure, which is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs), including SIRT6, remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[6] this compound specifically inhibits the deacetylase activity of SIRT6.[5][7] This leads to an accumulation of acetylated H3K9, which can subsequently alter the expression of target genes. For instance, increased H3K9 acetylation has been linked to an increase in GLUT-1 expression.[4][5]

Data Presentation

The following table summarizes the expected quantitative results from a Western blot analysis of H3K9 acetylation in BxPC3 cells treated with 100 µM this compound over a 24-hour time course. The data is presented as a fold change in H3K9ac levels relative to the total H3 protein, normalized to the vehicle control (DMSO) at time 0.

Treatment Time (Hours)This compound (100 µM) H3K9ac/Total H3 Fold Change (Relative to T0)Vehicle (DMSO) H3K9ac/Total H3 Fold Change (Relative to T0)
01.01.0
2>1.5~1.0
6>2.0~1.0
18>2.5~1.0
24>2.5~1.0

Note: This data is representative and based on published findings.[4][5][7] Actual results may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: BxPC3 pancreatic cancer cells.[4]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed 4 x 10^5 BxPC3 cells per well in 6-well plates and allow them to adhere for 24 hours.[4]

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[4][7] For a 100 µM working solution, dilute the stock solution in the cell culture medium.

  • Treatment: Treat the cells with 100 µM this compound or an equivalent amount of DMSO (vehicle control) for the desired time points (e.g., 0, 2, 6, 18, 24 hours).[4][7]

Histone Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Acid Extraction (for higher purity):

    • Lyse cells in a non-ionic detergent-based buffer.

    • Pellet the nuclei by centrifugation.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

    • Centrifuge to pellet the debris and collect the supernatant containing the acid-soluble histones.

    • Neutralize the supernatant with 2 M NaOH.

Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of the cell lysates or histone extracts using a Bradford or BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (15-30 µg) with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones. Run the gel at a constant voltage until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.[8][9]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with the following primary antibodies diluted in blocking buffer:

    • Anti-acetyl-Histone H3 (Lys9) (e.g., Millipore #06-599)

    • Anti-Histone H3 (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated H3K9 band to the intensity of the total histone H3 band to account for any loading differences.[8][10]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cell_seeding Seed BxPC3 Cells adherence 24h Adherence cell_seeding->adherence treatment Treat with this compound or DMSO (Vehicle) adherence->treatment time_points Incubate for 0, 2, 6, 18, 24h treatment->time_points cell_lysis Cell Lysis & Histone Extraction time_points->cell_lysis quantification Protein Quantification (BCA/Bradford) cell_lysis->quantification sample_prep Prepare Samples with Laemmli Buffer quantification->sample_prep sds_page 15% SDS-PAGE sample_prep->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% BSA/Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AcH3K9, Anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Normalization detection->analysis

Caption: Experimental workflow for Western blot analysis of H3K9 acetylation.

signaling_pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin H3K9_Ac Histone H3 (Ac-K9) H3K9 Histone H3 (K9) H3K9_Ac->H3K9 Deacetylation H3K9->H3K9_Ac Acetylation SIRT6 SIRT6 (Histone Deacetylase) This compound This compound This compound->SIRT6 Inhibition HAT HAT (Histone Acetyltransferase)

Caption: Mechanism of this compound action on H3K9 acetylation.

References

Application Notes and Protocols for In Vivo Administration of OSS_128167 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), in preclinical animal models. The protocols and data presented are intended to guide researchers in designing and executing their own in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of SIRT6, a histone deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. By inhibiting SIRT6, this compound has been shown to modulate downstream signaling pathways, notably the PI3K/Akt/mTOR pathway, leading to anti-tumor effects in certain cancer models. In vitro studies have demonstrated that this compound can increase H3K9 acetylation and influence the expression of proteins like GLUT-1.[1]

In Vivo Efficacy of this compound

Anti-Tumor Activity in Diffuse Large B-Cell Lymphoma (DLBCL)

A key in vivo study has demonstrated the anti-tumor efficacy of this compound in a xenograft model of Diffuse Large B-Cell Lymphoma (DLBCL).

Experimental Summary:

  • Animal Model: SCID beige mice.

  • Cell Line: Human DLBCL cell line, LY1.

  • Administration Route: Intraperitoneal (IP) injection.

  • Treatment Schedule: Every two days for a duration of two weeks.

  • Key Findings: Treatment with this compound resulted in a significant suppression of tumor growth. This was accompanied by a reduction in the proliferation marker Ki-67 in the tumor tissue, indicating an inhibition of cancer cell proliferation.

ParameterControl GroupThis compound-Treated Group
Tumor Growth UninhibitedSignificantly Suppressed
Ki-67 Expression HighReduced
Effects in Non-Cancer Models

It is important to note that the effects of this compound can be context-dependent. In a mouse model of diabetic cardiomyopathy, oral administration of this compound was found to exacerbate the condition by promoting inflammation and oxidative stress.[2] In contrast, in a transgenic mouse model of Hepatitis B Virus (HBV), intraperitoneal injection of this compound demonstrated antiviral activity by markedly suppressing HBV DNA and 3.5-Kb RNA levels.[3]

Animal ModelAdministration RouteDosageTreatment ScheduleOutcome
HBV Transgenic MiceIntraperitoneal50 mg/kgEvery 4 days for 12 daysSuppressed HBV DNA and RNA levels[3]
Diabetic Cardiomyopathy MiceOral Gavage20 or 50 mg/kgEvery other dayExacerbated cardiac dysfunction[2]

Experimental Protocols

DLBCL Xenograft Model

This protocol outlines the procedure for establishing a DLBCL xenograft model and administering this compound.

Materials:

  • Human DLBCL cell line (e.g., LY1)

  • SCID beige mice (6-8 weeks old)

  • This compound

  • Vehicle for administration (see Formulation section)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture LY1 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL. For subcutaneous injection, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Tumor Cell Implantation: Anesthetize the SCID beige mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Measure tumor volume using calipers (Volume = 0.5 x length x width²) every 2-3 days.

  • This compound Administration:

    • Prepare the this compound formulation (see Formulation section).

    • Administer this compound via intraperitoneal injection at the desired dose.

    • The published study used a treatment schedule of every two days for two weeks.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Tumor weight and volume should be recorded. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 staining) or snap-frozen for molecular analysis.

Formulation of this compound for In Vivo Administration

This compound is a hydrophobic compound, requiring a suitable vehicle for in vivo delivery. The following are suggested formulations for oral and intraperitoneal administration.

For Oral Administration (Homogeneous Suspension):

  • Vehicle: Carboxymethylcellulose-sodium (CMC-Na) solution.

  • Preparation: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution. Mix thoroughly to obtain a homogeneous suspension.[1]

For Intraperitoneal Injection:

  • Vehicle Option 1 (Corn Oil based):

    • Prepare a stock solution of this compound in DMSO (e.g., 12 mg/mL).

    • For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

    • Mix thoroughly. This solution should be prepared fresh before each use.[1]

  • Vehicle Option 2 (PEG300/Tween 80 based):

    • Prepare a stock solution of this compound in DMSO (e.g., 73 mg/mL).

    • For a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

    • This solution should be prepared fresh before each use.[1]

Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity to the animals. It is crucial to include a vehicle-only control group in all in vivo experiments.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

OSS_128167_Mechanism This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibition H3K9ac H3K9 Acetylation SIRT6->H3K9ac Deacetylation PI3K PI3K SIRT6->PI3K Regulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TumorGrowth Tumor Growth & Proliferation mTOR->TumorGrowth

Caption: this compound inhibits SIRT6, leading to increased H3K9 acetylation and modulation of the PI3K/Akt/mTOR signaling pathway, ultimately suppressing tumor growth.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Culture Cancer Cells (e.g., LY1) Implantation 2. Subcutaneous Implantation in SCID Beige Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Control & Treatment Groups TumorGrowth->Randomization Formulation 5. Prepare this compound & Vehicle Randomization->Formulation Administration 6. Intraperitoneal Injection (e.g., every 2 days for 2 weeks) Formulation->Administration Monitoring 7. Continue Tumor Measurement Administration->Monitoring Euthanasia 8. Euthanize & Excise Tumors Monitoring->Euthanasia DataCollection 9. Measure Tumor Weight & Volume Euthanasia->DataCollection IHC 10. Immunohistochemistry (e.g., Ki-67) Euthanasia->IHC Molecular 11. Molecular Analysis Euthanasia->Molecular

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Important Considerations

  • Toxicity: While the DLBCL study did not report overt toxicity, researchers should carefully monitor animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress. The observation of exacerbated diabetic cardiomyopathy in a different model highlights the importance of context-specific safety evaluation.

  • Pharmacokinetics: Detailed pharmacokinetic studies for this compound are not extensively published. Researchers may need to conduct preliminary pharmacokinetic studies to determine optimal dosing and schedule for their specific animal model and cancer type.

  • Pancreatic Cancer Models: Although in vitro data suggests activity in pancreatic cancer cell lines (e.g., BxPC3), in vivo efficacy in pancreatic cancer models has not been reported in the reviewed literature. Further research is warranted to explore the potential of this compound in this indication.

This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: Analyzing OSS_128167-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are a primary focus of drug development.[1] OSS_128167 is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase.[3][4] SIRT6 plays a complex, context-dependent role in tumorigenesis, acting as both a tumor suppressor and promoter by regulating gene expression, DNA repair, and cell death.[5][6] Inhibition of SIRT6 by this compound has demonstrated anti-tumor activities and can sensitize cancer cells to chemotherapy, making it a compound of significant interest.[3][7]

This application note provides a detailed protocol for quantifying apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) assay with flow cytometry. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][9] Propidium Iodide is a fluorescent nucleic acid stain that is excluded by cells with an intact membrane. It is used to identify late-stage apoptotic and necrotic cells, where membrane integrity is compromised.[8][10] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.

Mechanism of Action: SIRT6 Inhibition and Apoptosis

SIRT6 is a nuclear protein that deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac), thereby influencing the transcription of various genes, including those involved in cell survival and apoptosis.[5][11] By inhibiting SIRT6, this compound can lead to an increase in H3K9 acetylation at the promoters of specific genes, altering their expression. For example, SIRT6 has been shown to suppress the expression of the anti-apoptotic protein survivin.[5] Therefore, inhibition of SIRT6 could potentially modulate the expression of pro- and anti-apoptotic factors, tipping the cellular balance towards apoptosis. The precise outcome can be cell-type dependent, highlighting the importance of empirical testing.

OSS_128167_Pathway cluster_0 Cellular Effects OSS This compound SIRT6 SIRT6 OSS->SIRT6 H3K9 Histone H3K9 (Acetylated) SIRT6->H3K9 Deacetylation Gene Apoptosis-Related Gene Expression H3K9->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: this compound inhibits SIRT6, leading to changes in gene expression and apoptosis.

Experimental Protocol

This protocol outlines the steps for treating a chosen cell line with this compound and subsequently analyzing the induction of apoptosis using an Annexin V-FITC and PI dual-staining assay.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., BxPC-3, NCI-H929, HepG2)

  • Compound: this compound (MedChemExpress, Selleck Chemicals)

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Trypsin-EDTA (for adherent cells)

    • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Equipment:

    • Cell culture flasks/plates

    • CO2 incubator (37°C, 5% CO2)

    • Flow cytometer with 488 nm laser

    • 12x75 mm flow cytometry tubes

    • Microcentrifuge

    • Hemocytometer or automated cell counter

Experimental Workflow

Experimental_Workflow cluster_workflow Apoptosis Analysis Workflow A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere for 24h B 2. This compound Treatment Treat with vehicle (DMSO) and varying concentrations of this compound A->B C 3. Incubation Incubate for desired time (e.g., 24, 48, 72 hours) B->C D 4. Cell Harvesting Collect both floating and adherent cells C->D E 5. Cell Staining Wash and resuspend cells. Stain with Annexin V-FITC and PI D->E F 6. Flow Cytometry Acquire data on a flow cytometer E->F G 7. Data Analysis Quantify cell populations (Live, Apoptotic, Necrotic) F->G

Caption: Key steps for analyzing apoptosis in this compound treated cells.
Procedure

1. Cell Culture and Treatment a. Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment (e.g., 2-5 x 10^5 cells/well). b. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator. c. Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM). The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤ 0.1%. d. Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO). e. Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining a. Preparation: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare enough for cell washing and resuspension. Keep on ice. b. Harvesting: i. For adherent cells, collect the supernatant (which contains floating apoptotic cells) into a 15 mL conical tube. ii. Gently wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. iii. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.[12] d. Wash the cells twice with cold PBS, centrifuging after each wash. e. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9] f. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube. g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. h. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9] i. After incubation, add 400 µL of 1X Binding Buffer to each tube.[9] Keep samples on ice and protected from light until analysis.

3. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish voltage settings and compensation for spectral overlap. c. For each sample, collect a minimum of 10,000 events. d. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell populations. e. Gate the populations to quantify the percentage of cells in each of the four quadrants.

Data Presentation and Interpretation

The results from the flow cytometry analysis can be quantified and presented in a table to compare the effects of different concentrations of this compound. The four quadrants represent distinct cell populations.

Apoptosis_Quadrants cluster_quadrants Flow Cytometry Quadrant Analysis Q3 Q3 Live Cells (Annexin V- / PI-) Q4 Q4 Early Apoptosis (Annexin V+ / PI-) Q1 Q1 Necrotic Cells (Annexin V- / PI+) Q2 Q2 Late Apoptosis (Annexin V+ / PI+) X_axis Annexin V-FITC → Y_axis Propidium Iodide → Origin->X_axis Origin->Y_axis

Caption: Representative quadrants for Annexin V vs. PI flow cytometry data.
Quantitative Data Summary

The following table presents example data from a hypothetical experiment where a cancer cell line was treated with increasing concentrations of this compound for 48 hours.

Treatment Concentration (µM)% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)Total Apoptosis (%) (Q2 + Q4)
0 (Vehicle) 92.53.12.91.56.0
25 85.36.85.42.512.2
50 71.214.511.33.025.8
100 55.822.118.63.540.7
200 38.425.331.25.156.5

Interpretation: In this example, this compound induces apoptosis in a dose-dependent manner. As the concentration of the inhibitor increases, the percentage of live cells decreases, while the percentages of both early and late apoptotic cells increase significantly. This quantitative data provides strong evidence for the pro-apoptotic activity of this compound in the tested cell line.

References

Troubleshooting & Optimization

OSS_128167 solubility issues and how to resolve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with OSS_128167, a potent and selective SIRT6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is sparingly soluble in aqueous solutions. For in vitro studies, the most common solvent is Dimethyl Sulfoxide (DMSO). However, the reported solubility in DMSO varies between suppliers. It is also reported to be soluble in Dimethylformamide (DMF) and to a lesser extent in Ethanol. For in vivo applications, multi-component solvent systems are required.

Q2: Why do different suppliers report different solubilities for this compound in DMSO?

A2: The observed variability in solubility data for this compound in DMSO (ranging from 25 mg/mL to 100 mg/mL) can be attributed to several factors.[1][2][3][4][5][6][7][8] These may include differences in the crystalline form of the compound, purity levels between batches, and the water content of the DMSO used.[1][2] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2]

Q3: My this compound is not fully dissolving in DMSO, even at concentrations reported to be soluble. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: Ensure you are using a new, unopened bottle of anhydrous or low-water content DMSO, as it is hygroscopic and absorbed moisture can decrease solubility.[1][2]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][3]

  • Gentle warming: Gentle heating can also help to dissolve the compound.[1]

  • Vortexing: Vigorous mixing can facilitate the dissolution process.

Q4: I see precipitation when I dilute my DMSO stock solution with aqueous media for cell-based assays. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous buffer is a common issue for hydrophobic compounds like this compound. To mitigate this, it is advisable to make intermediate dilutions and add the compound to the media with vigorous stirring. The final concentration of DMSO in your cell culture media should be kept low (typically below 0.5%) to avoid solvent toxicity.

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values may vary slightly between different batches and suppliers.

Solvent SystemMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO100272.99MedchemExpress
DMSO80~218.4AbMole
DMSO73199.27Selleck Chemicals
DMSO68185.62Adooq Bioscience
DMSO45122.84TargetMol
DMSO3081.9Cayman Chemical, MedKoo Biosciences
DMSO25~68.25Tribioscience
DMF30~81.9Cayman Chemical
Ethanol25~68.25Tribioscience
DMSO:PBS (pH 7.2) (1:7)0.12~0.33Cayman Chemical
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08≥ 5.68MedchemExpress
10% DMSO + 90% Corn Oil≥ 2.08≥ 5.68MedchemExpress
2% DMSO + 40% PEG 300 + 2% Tween 80 + ddH₂O11~30.0Adooq Bioscience
WaterInsolubleInsolubleSelleck Chemicals, TargetMol, Adooq Bioscience
Ethanol< 1 mg/mL (slightly soluble)< 2.73 mMTargetMol

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 366.33 g/mol , add 273 µL of DMSO).

  • Vortex the solution vigorously.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: Formulation for In Vivo Administration (based on MedchemExpress)

This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline and mix to bring the final volume to 1 mL.

Note: It is crucial to add the solvents in the specified order and ensure the solution is clear before adding the next component.[2]

Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of SIRT6, a sirtuin deacetylase.[1][2][6][9] Inhibition of SIRT6 by this compound has been shown to increase the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), which can modulate gene expression.[6] For instance, in the context of Hepatitis B Virus (HBV) infection, SIRT6 inhibition by this compound has been shown to downregulate the transcription factor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), leading to the suppression of HBV transcription and replication.[10]

OSS_128167_Signaling_Pathway This compound This compound SIRT6 SIRT6 This compound->SIRT6 H3K9ac H3K9 Acetylation SIRT6->H3K9ac Deacetylation PPARa PPARα SIRT6->PPARa Upregulation Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression HBV_Transcription HBV Transcription & Replication PPARa->HBV_Transcription Activation

Caption: Signaling pathway of this compound as a SIRT6 inhibitor.

The following diagram illustrates a general workflow for investigating the effects of this compound on cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with This compound Prepare_Stock->Treat_Cells Culture_Cells Culture Cells Culture_Cells->Treat_Cells Western_Blot Western Blot (e.g., H3K9ac) Treat_Cells->Western_Blot qPCR qPCR (e.g., HBV RNA) Treat_Cells->qPCR Functional_Assay Functional Assay (e.g., Glucose Uptake) Treat_Cells->Functional_Assay

Caption: General experimental workflow for this compound studies.

References

Navigating Cellular Assays with OSS_128167: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OSS_128167, a selective SIRT6 inhibitor, in cellular assays. Our aim is to help you navigate potential challenges and interpret your experimental results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2][3][4] Its primary on-target effect is the inhibition of SIRT6 enzymatic activity, which leads to hyperacetylation of SIRT6 substrates, most notably histone H3 at lysine (B10760008) 9 (H3K9ac).[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for SIRT6, it does exhibit some activity against other sirtuins at higher concentrations. The IC50 values for SIRT1 and SIRT2 are approximately 20 times higher than for SIRT6.[2][5] It is crucial to use the lowest effective concentration to minimize potential off-target effects on SIRT1 and SIRT2. At present, comprehensive kinome-wide screening data for this compound is not publicly available. Therefore, any unexpected cellular phenotypes should be carefully evaluated.

Q3: What are the expected cellular consequences of SIRT6 inhibition by this compound?

A3: Inhibition of SIRT6 by this compound has been shown to induce several downstream cellular effects, including:

  • Increased H3K9 Acetylation: As a direct consequence of SIRT6 inhibition.[1][2][3]

  • Increased GLUT-1 Expression: SIRT6 is a known regulator of glucose transporter 1.[1][2]

  • Decreased TNF-α Secretion: SIRT6 is involved in inflammatory pathways.[3]

  • Anti-Hepatitis B Virus (HBV) Activity: this compound has been shown to inhibit HBV transcription and replication.[1][2][6]

Q4: In which cell lines has this compound been validated?

A4: this compound has been used in a variety of cell lines, including:

  • BxPC3 (pancreatic cancer)[1][2]

  • HepG2.2.15 and HepG2-NTCP (hepatocellular carcinoma, for HBV studies)[1]

  • H9c2 (rat cardiomyocytes)[7]

  • Multiple Myeloma (MM) cell lines (NCI-H929, LR-5, Dox40)[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity vs. SIRT6
SIRT6891x
SIRT2751~8.4x
SIRT11578~17.7x

Data compiled from multiple sources.[1][2][3][4]

Table 2: Recommended Starting Concentrations for Cellular Assays

AssayCell LineConcentration (µM)Incubation TimeExpected Outcome
H3K9 AcetylationBxPC310018 - 24 hoursIncreased H3K9ac
GLUT-1 ExpressionBxPC312.5 - 20024 hoursIncreased GLUT-1
TNF-α SecretionBxPC310018 hoursDecreased TNF-α
Anti-HBV ActivityHepG2.2.1510096 hoursDecreased HBV DNA

Data compiled from multiple sources.[1][2]

Experimental Protocols & Troubleshooting

H3K9 Acetylation Assay via Western Blot

This protocol details the steps to assess the on-target effect of this compound by measuring the acetylation of Histone H3 at Lysine 9.

Experimental Workflow:

H3K9_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot plate_cells Plate Cells (e.g., BxPC3) treat_OSS Treat with this compound (100 µM, 18-24h) plate_cells->treat_OSS lyse_cells Lyse Cells & Harvest Protein treat_OSS->lyse_cells quantify Quantify Protein (BCA Assay) lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA or Milk) transfer->block primary_ab Incubate with Primary Antibodies (Anti-H3K9ac, Anti-Total H3) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect

Caption: Workflow for H3K9 Acetylation Western Blot.

Detailed Methodology:

  • Cell Culture and Treatment: Plate 4 x 10^5 BxPC3 cells in six-well plates and allow them to adhere for 24 hours. Treat cells with 100 µM this compound or vehicle (DMSO) for 18-24 hours.[2]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[8][9]

  • Western Blotting:

    • Separate 15-30 µg of protein lysate on a 15% SDS-polyacrylamide gel.[9]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9][10]

    • Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3 (Lys9) and total Histone H3 (as a loading control).[9][11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.[9]

    • Quantify band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.

Troubleshooting Guide:

IssuePossible CauseRecommendation
No increase in H3K9ac Insufficient this compound concentration or incubation time.Optimize concentration (e.g., 50-200 µM) and time (12-36 hours).
Poor antibody quality.Use a validated anti-acetyl-H3K9 antibody.
High endogenous SIRT6 activity.Confirm SIRT6 expression in your cell line.
High background Insufficient blocking or washing.Increase blocking time to 2 hours and perform extra washes.
Antibody concentration too high.Titrate primary and secondary antibodies.
Inconsistent loading Inaccurate protein quantification.Carefully perform BCA assay and load equal protein amounts.
Normalize to total Histone H3, not a cytoplasmic loading control.
GLUT-1 Expression Assay via Western Blot

This protocol outlines the assessment of GLUT-1 protein levels following this compound treatment.

Experimental Workflow:

GLUT1_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot plate_cells Plate Cells treat_OSS Treat with this compound (e.g., 12.5-200 µM, 24h) plate_cells->treat_OSS lyse_cells Lyse Cells & Harvest Protein treat_OSS->lyse_cells quantify Quantify Protein (BCA Assay) lyse_cells->quantify sds_page SDS-PAGE (10% gel) quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Milk in TBST) transfer->block primary_ab Incubate with Primary Antibodies (Anti-GLUT1, Anti-Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect

Caption: Workflow for GLUT-1 Expression Western Blot.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at desired concentrations (e.g., 12.5-200 µM) for 24 hours.[2]

  • Protein Extraction: Prepare cell lysates as described in the H3K9 acetylation protocol.

  • Western Blotting:

    • Separate protein lysates on a 10% SDS-polyacrylamide gel.[8]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in 5% non-fat dry milk in TBST for 1 hour.[8]

    • Incubate overnight at 4°C with a primary antibody against GLUT-1. Use an antibody against a loading control like β-Actin for normalization.[8]

    • Proceed with secondary antibody incubation and detection as previously described.

    • Normalize the GLUT-1 band intensity to the loading control.[8]

Troubleshooting Guide:

IssuePossible CauseRecommendation
No change in GLUT-1 Cell line may not respond.Confirm that the GLUT-1 expression is regulated by SIRT6 in your cell model.
Suboptimal this compound dose.Perform a dose-response experiment (e.g., 10-200 µM).
Multiple GLUT-1 bands GLUT-1 is a glycosylated protein.This can be normal. Ensure your antibody recognizes the correct isoform.
Protein degradation.Use fresh protease inhibitors in your lysis buffer.
Weak GLUT-1 signal Low GLUT-1 expression.Increase the amount of protein loaded onto the gel.
Poor antibody affinity.Use a high-quality, validated anti-GLUT-1 antibody.
TNF-α Secretion Assay via ELISA

This protocol describes how to measure the effect of this compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α) from cultured cells.

Experimental Workflow:

TNF_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA plate_cells Plate Cells treat_OSS Treat with this compound (100 µM) plate_cells->treat_OSS stimulate Stimulate with PMA (optional) treat_OSS->stimulate collect_supernatant Collect Cell Supernatant stimulate->collect_supernatant elisa_plate Add Supernatant to Coated Plate collect_supernatant->elisa_plate detect_ab Add Detection Antibody elisa_plate->detect_ab streptavidin_hrp Add Streptavidin-HRP detect_ab->streptavidin_hrp substrate Add Substrate & Stop Solution streptavidin_hrp->substrate read_plate Read Absorbance at 450nm substrate->read_plate

Caption: Workflow for TNF-α Secretion ELISA.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells as required. Pre-treat with 100 µM this compound for a specified time (e.g., 18 hours). In some experimental setups, cells may be stimulated with an agent like phorbol (B1677699) myristate acetate (B1210297) (PMA) to induce TNF-α secretion.[1]

  • Sample Collection: Carefully collect the cell culture supernatant, avoiding disturbance of the cell layer. Centrifuge to pellet any detached cells and debris.

  • ELISA Procedure:

    • Use a commercial human TNF-α ELISA kit and follow the manufacturer's instructions.[12][13][14]

    • Briefly, add standards and samples to the antibody-coated microplate.

    • Incubate, then wash the plate.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP.

    • Incubate and wash.

    • Add a substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the TNF-α concentration in your samples based on the standard curve.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High variability between replicates Pipetting errors.Use calibrated pipettes and be consistent with technique.
Incomplete washing.Ensure complete removal of liquid at each wash step.
Low or no TNF-α signal Cells do not secrete TNF-α.Confirm that your cell line produces TNF-α, or use a positive control cell line.
Inappropriate stimulation.If using a stimulant like PMA, ensure it is active and used at an effective concentration.
Sample degradation.Assay supernatants immediately or store at -80°C. Avoid repeated freeze-thaw cycles.
Standard curve out of range Incorrect standard dilution.Carefully prepare the standard curve according to the kit protocol.
If sample concentrations are very high or low, you may need to dilute your samples.

This guide provides a starting point for utilizing this compound in your research. Always refer to the specific product datasheets and relevant literature for the most accurate and up-to-date information.

References

Stability of OSS_128167 in solution and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of OSS_128167 in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is stable for at least two to three years.[1][2][3][4][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5][6][7][8] It also shows solubility in N,N-Dimethylformamide (DMF).[5] There are conflicting reports regarding its solubility in ethanol.[1][2][4][6][7] The compound is generally considered insoluble or only slightly soluble in water and ethanol.[4][6][7] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1][2]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO.[4][8] Sonication or gentle heating can aid in dissolution.[6][8] Due to the hygroscopic nature of DMSO, which can affect solubility, using a newly opened bottle is advised.[4][8]

Q4: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3][4][6] Under these conditions, the solution is expected to be stable for up to one year.[4][6] For shorter-term storage, -20°C is also acceptable for up to one month.[1][2][7] Some sources suggest a shorter stability of two weeks at -20°C.[3]

Troubleshooting Guide

Issue: I am having trouble dissolving this compound.

  • Solution 1: Use the correct solvent. DMSO is the most recommended solvent.[1][2][4][5][6][7][8]

  • Solution 2: Use fresh solvent. DMSO is hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of compounds. Always use fresh, anhydrous DMSO.[4][8]

  • Solution 3: Apply gentle energy. Sonication or gentle warming can help to dissolve the compound completely.[6][8]

Issue: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.

  • Cause: this compound has low solubility in aqueous solutions.[4][6][7] When a concentrated DMSO stock is diluted into a buffer, the compound can precipitate out.

  • Solution 1: Lower the final concentration. Try diluting your stock solution to a lower final concentration in the aqueous buffer.

  • Solution 2: Adjust the solvent composition. For some in vivo applications, specific formulations using co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility.[7][8] A similar approach might be adaptable for in vitro experiments, but vehicle controls are crucial.

Data Summary

Storage Conditions
FormStorage TemperatureDuration of StabilityCitations
Powder (Solid) -20°C≥ 2-3 years[1][2][3][4][5]
In Solvent (DMSO) -80°C3 months - 1 year[3][4][6]
-20°C2 weeks - 1 month[1][2][3][7]
Solubility
SolventConcentrationNotesCitations
DMSO 25 - 100 mg/mLSonication or heating may be needed. Use of fresh, anhydrous DMSO is recommended.[1][2][4][5][6][7][8]
DMF 30 mg/mL[5]
Ethanol 25 mg/mLConflicting reports exist; some sources state it is insoluble.[1][2][4][6][7]
Water < 1 mg/mLInsoluble or slightly soluble.[4][6][7]
DMSO:PBS (pH 7.2) (1:7) 0.12 mg/mL[5]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM DMSO Stock Solution of this compound
  • Calculate the required mass: The molecular weight of this compound is 366.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.66 mg of the compound.

  • Weigh the compound: Accurately weigh 3.66 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Aid dissolution (if necessary): Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes or warm it gently in a water bath.

  • Store properly: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term use.

Diagram: Recommended Workflow for this compound Handling and Storage

OSS_128167_Workflow cluster_storage Storage cluster_preparation Preparation cluster_application Application cluster_storage_conditions Storage Conditions Powder Solid this compound StockSolution Stock Solution in DMSO Powder->StockSolution Dissolve Powder_Storage -20°C (≥ 2-3 years) Powder->Powder_Storage Dilute Dilute to Working Concentration StockSolution->Dilute Stock_Storage_Long -80°C (up to 1 year) StockSolution->Stock_Storage_Long Stock_Storage_Short -20°C (up to 1 month) StockSolution->Stock_Storage_Short Weigh Weigh Powder AddDMSO Add fresh DMSO Weigh->AddDMSO Dissolve Vortex/Sonicate AddDMSO->Dissolve Dissolve->StockSolution Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for preparing and storing this compound solutions.

Diagram: this compound as a SIRT6 Inhibitor in a Signaling Context

This compound is known to be an inhibitor of SIRT6, which can impact various downstream cellular processes.[6][8][9] One key function of SIRT6 is the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), which plays a role in gene regulation. By inhibiting SIRT6, this compound leads to an increase in H3K9ac levels.

SIRT6_Inhibition This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits H3K9ac Histone H3 Lysine 9 Acetylation (H3K9ac) SIRT6->H3K9ac Deacetylates GeneExpression Altered Gene Expression H3K9ac->GeneExpression Regulates

Caption: this compound inhibits SIRT6, leading to increased H3K9ac.

References

Addressing batch-to-batch variability of OSS_128167.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of OSS_128167. The information herein is intended to help identify and resolve issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a reduced effect of this compound on H3K9 acetylation compared to previous experiments. What could be the cause?

A1: A reduction in the expected biological activity of this compound can stem from several factors related to compound integrity and experimental setup. Here are some potential causes and troubleshooting steps:

  • Compound Degradation: this compound, like many small molecules, can be sensitive to storage conditions. Improper storage, such as exposure to light, moisture, or frequent freeze-thaw cycles, can lead to degradation. We recommend preparing fresh stock solutions and storing them at -20°C or -80°C for long-term use.[1]

  • Solubility Issues: Incomplete solubilization of this compound in your vehicle (e.g., DMSO) can result in a lower effective concentration. Ensure the compound is fully dissolved before adding it to your cell culture media. Sonication may be recommended to aid dissolution.[2] For in vivo studies, specific formulation protocols should be followed closely.[1]

  • Batch-to-Batch Purity Differences: Variability in the purity of different batches of this compound can lead to inconsistent results. The presence of impurities or byproducts from the synthesis process can interfere with the compound's activity. It is crucial to obtain a Certificate of Analysis (CoA) for each new batch to verify its purity.

  • Cell Culture Conditions: Changes in cell passage number, cell density, or media components can alter cellular response to treatment. Ensure that your experimental conditions are consistent with previous successful experiments.

Q2: Our recent batch of this compound appears to have a different color/physical appearance. Should we be concerned?

A2: Variations in the physical appearance of a chemical compound from batch to batch can sometimes occur due to differences in the manufacturing process, such as the solvents used for crystallization or residual impurities.[2] While a color change does not definitively indicate a problem with the compound's activity, it is a valid reason for further investigation. We recommend the following:

  • Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with that of a previous, well-performing batch. Pay close attention to the reported purity and the analytical methods used for its determination (e.g., HPLC, NMR).

  • Perform a Small-Scale Pilot Experiment: Before committing to a large-scale experiment, test the new batch in a small-scale, well-established assay, such as a Western blot for H3K9 acetylation in a sensitive cell line like BxPC3.[3][4] This will help you to functionally validate the compound's activity.

  • Contact the Supplier: If you have concerns about the product's quality, do not hesitate to contact the supplier's technical support. They may be able to provide additional information or a replacement if the batch is found to be out of specification.

Q3: We are seeing unexpected off-target effects or cytotoxicity with a new batch of this compound. How should we troubleshoot this?

A3: Unforeseen off-target effects or increased cytotoxicity can be alarming. The primary suspect in such cases is often the presence of impurities in the new batch. Here’s a systematic approach to troubleshooting:

  • Confirm Identity and Purity: If possible, independently verify the identity and purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This will help to identify any significant impurities that may be responsible for the observed effects.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent and to identify a potential new optimal working concentration for the current batch.

  • Review Literature for Known Off-Target Effects: While this compound is a selective inhibitor of SIRT6, it does have some activity against other sirtuins at higher concentrations.[1][2][3][4][5] It's important to consider whether the observed effects could be due to inhibition of SIRT1 or SIRT2, especially if using high concentrations.

  • Control Experiments: Include appropriate vehicle controls in all your experiments. If you suspect an impurity is causing the issue, and you have access to an older, reliable batch, a head-to-head comparison can be very informative.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of SIRT6 Activity

If you are experiencing variability in the inhibition of SIRT6, as measured by downstream markers like H3K9 acetylation or GLUT-1 expression, follow these steps:

Step 1: Verify Compound Handling and Storage

  • Action: Confirm that this compound has been stored at the recommended temperature (-20°C or below) and protected from light and moisture.[1]

  • Rationale: Improper storage can lead to degradation of the compound, reducing its effective concentration.

Step 2: Ensure Complete Solubilization

  • Action: When preparing stock solutions in DMSO, ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary.[2] For working solutions, ensure the final concentration of DMSO is compatible with your cell line.

  • Rationale: Undissolved compound will lead to an inaccurate final concentration in your experiment.

Step 3: Standardize Experimental Protocol

  • Action: Review your experimental protocol for any recent changes. This includes cell line passage number, seeding density, treatment duration, and lysis conditions.

  • Rationale: Cellular responses can be highly sensitive to minor variations in experimental conditions.

Step 4: Qualify New Batches

  • Action: Before using a new batch of this compound in critical experiments, perform a simple validation experiment. For example, treat BxPC3 cells with a known effective concentration (e.g., 100 µM for 18 hours) and measure the increase in H3K9 acetylation by Western blot.[3][4]

  • Rationale: This provides functional confirmation of the new batch's activity and helps to establish a baseline for future experiments.

Issue 2: Variability in In Vivo Study Outcomes

In vivo experiments are complex and subject to many sources of variation. If you observe inconsistent results with this compound in animal models:

Step 1: Check Formulation and Administration

  • Action: Prepare the dosing solution for this compound exactly as described in established protocols. For example, for intraperitoneal injection, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1] Ensure the solution is homogenous and administered consistently.

  • Rationale: Improper formulation can lead to poor bioavailability and inconsistent exposure of the target tissues to the compound.

Step 2: Animal Health and Husbandry

  • Action: Ensure that all animals are healthy and that their housing and handling conditions are consistent across all experimental groups.

  • Rationale: Stress and underlying health issues can significantly impact experimental outcomes.

Step 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

  • Action: If possible, perform a pilot PK/PD study with the new batch to confirm that it achieves the expected exposure and target engagement in vivo.

  • Rationale: Differences in the physical properties of a new batch (e.g., crystallinity, particle size) could potentially alter its absorption and distribution.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
SIRT6 IC50 89 µMBiochemical Assay[1][2][3][4][5]
SIRT1 IC50 1578 µMBiochemical Assay[1][2][3][4][5]
SIRT2 IC50 751 µMBiochemical Assay[1][2][3][4][5]
Effective Concentration for H3K9 Acetylation 100 µM (18 hrs)BxPC3 cells[3][4]
Effective Concentration for GLUT-1 Expression 12.5 - 200 µM (24 hrs)BxPC3 cells[3]
In Vivo Dosage (HBV model) 50 mg/kg (i.p., every 4 days)HBV transgenic mice[1][4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a selective inhibitor of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase. Inhibition of SIRT6 leads to an increase in the acetylation of its substrates, most notably histone H3 at lysine (B10760008) 9 (H3K9ac). This epigenetic modification can alter gene expression, leading to various downstream cellular effects.

OSS_128167_Mechanism This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits H3K9ac H3K9 Acetylation SIRT6->H3K9ac Deacetylates Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression Promotes Cellular_Effects Cellular Effects (e.g., increased GLUT-1) Gene_Expression->Cellular_Effects Leads to

Caption: Mechanism of action of this compound as a SIRT6 inhibitor.

SIRT6 and Downstream Signaling

SIRT6 has been shown to influence multiple signaling pathways, including those related to inflammation and metabolism. For instance, SIRT6 can deacetylate H3K9 at the promoters of NF-κB target genes, thereby suppressing their expression. By inhibiting SIRT6, this compound can lead to increased inflammation in some contexts.

SIRT6_Signaling cluster_nucleus Nucleus SIRT6 SIRT6 H3K9 H3K9 SIRT6->H3K9 Deacetylates NFkB NF-κB Inflammatory_Genes Inflammatory Genes (e.g., TNF-α) NFkB->Inflammatory_Genes Activates H3K9->Inflammatory_Genes Acetylation allows expression This compound This compound This compound->SIRT6 Inhibits

Caption: Simplified signaling pathway involving SIRT6 and NF-κB.

Experimental Workflow for Batch Validation

To ensure the consistency of your results, it is advisable to validate each new batch of this compound. The following workflow provides a basic framework for this process.

Batch_Validation_Workflow New_Batch Receive New Batch of this compound CoA_Review Review Certificate of Analysis New_Batch->CoA_Review Stock_Prep Prepare Fresh Stock Solution CoA_Review->Stock_Prep Treatment Treat Cells with New and Old Batch Stock_Prep->Treatment Cell_Culture Culture BxPC3 Cells Cell_Culture->Treatment Western_Blot Western Blot for H3K9ac Treatment->Western_Blot Analysis Compare Results Western_Blot->Analysis Decision Proceed with Experiments Analysis->Decision

Caption: A typical experimental workflow for validating a new batch of this compound.

References

Technical Support Center: Overcoming Resistance to OSS_128167 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the SIRT6 inhibitor, OSS_128167, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6).[1][2][3] Its mechanism of action involves the inhibition of SIRT6's NAD+-dependent deacylase activity, leading to an increase in the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and other substrates.[4] This epigenetic modification can alter gene expression, leading to anti-cancer effects such as the induction of apoptosis and sensitization to other chemotherapeutic agents.[5][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to epigenetic drugs, in general, can arise from several factors:

  • Upregulation of the target protein: Cancer cells may increase the expression of SIRT6 to counteract the inhibitory effect of this compound.[7]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of SIRT6. Key pathways implicated in resistance to SIRT6 inhibition include the PI3K/Akt/mTOR and ERK signaling pathways.[8][9]

  • Increased drug efflux: Cancer cells may upregulate the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration.[10][11][12]

  • Alterations in cellular metabolism: Given SIRT6's role in regulating glucose metabolism, resistant cells might adapt their metabolic pathways to survive.[8]

Q3: How can I confirm if my cells have developed resistance to this compound?

You can confirm resistance by performing a cell viability assay, such as the MTT assay, to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: What strategies can I use to overcome resistance to this compound?

Several strategies can be employed to overcome resistance:

  • Combination Therapy: Combining this compound with other anti-cancer agents can be a highly effective strategy. Synergistic effects have been observed with:

    • Chemotherapeutic agents: such as gemcitabine.[5][6]

    • PARP inhibitors: like olaparib (B1684210).[5]

    • PI3K/Akt/mTOR pathway inhibitors: to target this common resistance pathway.[13][14][15]

    • ERK pathway inhibitors: to counteract resistance mediated by this pathway.[7][8][16]

  • Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with an inhibitor of efflux pumps, such as verapamil (B1683045) or tariquidar, may restore sensitivity to this compound.[12]

  • Targeting Downstream Effectors: Identifying and targeting key downstream effectors of SIRT6 that are critical for survival in resistant cells can be a viable approach.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased cell death upon this compound treatment compared to previous experiments. Development of resistance.1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value using an MTT assay. Compare it to the parental cell line. 2. Investigate Mechanism: Analyze potential resistance mechanisms (see below). 3. Implement Overcoming Strategies: Test combination therapies or efflux pump inhibitors.
Cell line contamination or genetic drift.1. Cell Line Authentication: Perform STR profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh vial of low-passage parental cells and repeat the experiment.
No increase in H3K9 acetylation after this compound treatment. Ineffective drug concentration or incubation time.1. Optimize Treatment: Perform a time-course and dose-response experiment, analyzing H3K9ac levels by Western blot to determine the optimal conditions. 2. Check Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded.
Upregulation of SIRT6.1. Assess SIRT6 Levels: Compare SIRT6 protein levels between your resistant and parental cells by Western blot.
Activation of survival pathways (e.g., increased p-Akt) upon this compound treatment. Activation of bypass signaling pathways.1. Profile Signaling Pathways: Perform Western blot analysis for key components of the PI3K/Akt and ERK pathways (e.g., p-Akt, p-mTOR, p-ERK). 2. Test Combination with Pathway Inhibitors: Combine this compound with a PI3K/Akt inhibitor (e.g., LY294002) or an ERK inhibitor (e.g., U0126) and assess cell viability.
Reduced intracellular concentration of this compound. Increased drug efflux.1. Assess Efflux Pump Activity: Use a fluorescent substrate assay (e.g., Rhodamine 123 efflux assay) to compare efflux pump activity between resistant and parental cells. 2. Test Efflux Pump Inhibitors: Co-treat cells with this compound and an efflux pump inhibitor (e.g., verapamil) and measure cell viability.

Experimental Protocols

Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[17]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, light-protected containers

  • Cell culture flasks/plates

  • MTT assay kit

Procedure:

  • Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound for the parental cell line after 72 hours of treatment.

  • Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor and Passage Cells: Monitor the cells for growth. When the cells reach 80-90% confluency and show a stable growth rate, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat and Select: Continue this process of monitoring, passaging, and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.

  • Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform an MTT assay to determine the IC50 of the treated cells and compare it to the parental cell line. A resistant cell line is typically considered established when its IC50 is 5- to 10-fold higher than the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages of resistance development.

Workflow for Generating Resistant Cell Lines:

G start Start with Parental Cell Line ic50 Determine Initial IC50 (MTT Assay) start->ic50 culture Culture cells with This compound at IC20 ic50->culture monitor Monitor Cell Growth culture->monitor passage Passage Cells monitor->passage 80-90% confluency check_resistance Check for Resistance (Compare IC50) monitor->check_resistance passage->culture Maintain concentration increase_dose Increase this compound Concentration passage->increase_dose After 2-3 passages increase_dose->culture check_resistance->culture No resistant Resistant Cell Line (IC50 > 5-10 fold) check_resistance->resistant Yes cryo Cryopreserve Cells resistant->cryo

Caption: Workflow for developing this compound resistant cell lines.

Cell Viability (MTT) Assay

Materials:

  • 96-well plates

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Western Blot Analysis for H3K9 Acetylation and Signaling Pathways

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-SIRT6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells with this compound at the desired concentration and time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and visualize the bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Annexin V Apoptosis Assay

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cell Line151
Resistant Subline 1956.3
Resistant Subline 218012

Table 2: Combination Index (CI) Values for this compound with Other Drugs

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

CombinationCell LineCI Value at ED50Interpretation
This compound + GemcitabineResistant Subline 10.45Synergism
This compound + OlaparibResistant Subline 10.62Synergism
This compound + PI3K InhibitorResistant Subline 20.38Strong Synergism

Signaling Pathway Diagrams

SIRT6 Signaling and Potential Resistance Mechanisms

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits Efflux Drug Efflux This compound->Efflux Pumped out H3K9 Histone H3K9 SIRT6->H3K9 Deacetylates Acetylated_H3K9 Acetylated H3K9 SIRT6->Acetylated_H3K9 Bypass Bypass Pathway Activation H3K9->Acetylated_H3K9 Gene_Expression Altered Gene Expression Acetylated_H3K9->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Upregulation SIRT6 Upregulation Upregulation->SIRT6 Bypass->Apoptosis Inhibits

Caption: this compound inhibits SIRT6, leading to apoptosis. Resistance can arise from SIRT6 upregulation, bypass pathway activation, or drug efflux.

Overcoming Resistance via Combination Therapy

G cluster_0 Bypass Pathways cluster_1 Combination Drugs This compound This compound SIRT6 SIRT6 This compound->SIRT6 PI3K_Akt PI3K/Akt Pathway SIRT6->PI3K_Akt Inhibits ERK ERK Pathway SIRT6->ERK Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival ERK->Cell_Survival Resistance Resistance Cell_Survival->Resistance Leads to PI3Ki PI3K Inhibitor PI3Ki->PI3K_Akt ERKi ERK Inhibitor ERKi->ERK

Caption: Combination therapy with PI3K or ERK inhibitors can overcome resistance to this compound by blocking bypass survival pathways.

References

Interpreting unexpected phenotypes after OSS_128167 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with OSS_128167.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1] Its primary mechanism of action is the inhibition of SIRT6's catalytic activity, leading to an increase in the acetylation of SIRT6 substrates, most notably histone H3 at lysine (B10760008) 9 (H3K9ac).[2][3] This modulation of acetylation can subsequently influence gene expression and various cellular processes.[1][4]

Q2: What are the known on-target effects of this compound?

A2: Based on current research, the primary on-target effects of this compound, stemming from SIRT6 inhibition, include:

  • Increased H3K9 Acetylation: A direct consequence of SIRT6 inhibition.[2][3]

  • Increased GLUT-1 Expression: SIRT6 is known to repress the expression of glucose transporter 1 (GLUT-1).[2][5]

  • Anti-viral activity: this compound has been shown to restrict Hepatitis B Virus (HBV) transcription and replication.[6]

  • Pro-inflammatory effects: In some contexts, such as diabetic cardiomyopathy, this compound has been observed to aggravate inflammation.[1][7]

  • Anti-cancer properties: It has shown potential in inducing apoptosis and sensitizing cancer cells to chemotherapy.[1][8]

Q3: What is the selectivity profile of this compound?

A3: this compound is selective for SIRT6 over other sirtuins, particularly SIRT1 and SIRT2. However, at higher concentrations, off-target effects on other sirtuins or kinases could be possible. It is crucial to use the lowest effective concentration to minimize potential off-target effects.[2][3][6]

Troubleshooting Guides

This section addresses specific unexpected phenotypes you might encounter during your experiments with this compound and provides potential explanations and troubleshooting steps.

Issue 1: No observable change in H3K9 acetylation after this compound treatment.

This is a common issue that can arise from several factors related to the experimental setup or the compound itself.

  • Potential Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between cell lines.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 µM to 200 µM) and assess H3K9ac levels by Western blot.

  • Potential Cause 2: Insufficient Incubation Time. The effect of this compound on H3K9ac may be time-dependent.

    • Troubleshooting: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at the optimal concentration to identify the ideal incubation period for observing a significant change in H3K9ac.

  • Potential Cause 3: Compound Instability or Degradation. this compound, like many small molecules, can be sensitive to storage and handling.

    • Troubleshooting: Ensure the compound is stored correctly (as a powder at -20°C).[9] Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[9][10] Consider performing a stability test of your working solution under your experimental conditions.

  • Potential Cause 4: Western Blotting Issues. The absence of a signal could be due to technical problems with the Western blot procedure.

    • Troubleshooting: Refer to the detailed Western Blot troubleshooting protocol in the "Experimental Protocols" section. Key areas to check are antibody quality and dilution, transfer efficiency, and blocking conditions.[6][8][11]

Issue 2: Unexpected or High Levels of Cell Death/Toxicity.

Observing significant cytotoxicity that is not anticipated based on the known mechanism of SIRT6 inhibition can be concerning.

  • Potential Cause 1: Off-Target Effects. At high concentrations, this compound might inhibit other essential cellular targets, leading to toxicity.[5][12]

    • Troubleshooting: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., increased H3K9ac). Compare the phenotype with that of a structurally different SIRT6 inhibitor, if available.

  • Potential Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Troubleshooting: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) and consistent across all treatment and control groups. Always include a vehicle-only control in your experiments.[3]

  • Potential Cause 3: Cell Line Sensitivity. Some cell lines may be inherently more sensitive to perturbations in SIRT6-mediated pathways or to the compound itself.

    • Troubleshooting: Test the compound on a different cell line to see if the toxicity is specific to your primary model. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effect across a range of concentrations.[13][14][15]

  • Potential Cause 4: Apoptosis Induction. Inhibition of SIRT6 has been linked to apoptosis in some cancer cells.[8] The observed cell death might be an on-target effect.

    • Troubleshooting: To confirm if the cell death is due to apoptosis, perform assays to detect apoptotic markers, such as caspase-3 activation or PARP cleavage.

Issue 3: Unexpected Phenotype Opposite to Published Data (e.g., decreased GLUT-1 expression).

Contradictory results can be perplexing but often point to differences in experimental context.

  • Potential Cause 1: Cell-Type Specific Effects. The function of SIRT6 can be highly context-dependent, varying between different cell types and tissues.[4] The signaling network downstream of SIRT6 may differ, leading to varied phenotypic outcomes.

    • Troubleshooting: Carefully document your cell line and experimental conditions. Consider if your cell model has specific characteristics (e.g., metabolic state, mutational background) that might alter the response to SIRT6 inhibition.

  • Potential Cause 2: Compensatory Mechanisms. Cells may activate compensatory signaling pathways in response to prolonged SIRT6 inhibition, leading to unexpected long-term effects.

    • Troubleshooting: Perform short-term and long-term exposure experiments to distinguish immediate effects from adaptive responses.

  • Potential Cause 3: Experimental Variability. Inconsistent results can arise from subtle variations in experimental procedures.

    • Troubleshooting: Standardize all experimental parameters, including cell passage number, seeding density, and reagent preparation. Ensure robust and reproducible assay methods.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
SIRT689[2][3][6]
SIRT11578[2][6]
SIRT2751[2][6]

Table 2: Solubility of this compound

SolventSolubility
DMSO~73 mg/mL (199.27 mM)[9]
WaterInsoluble[9]
EthanolInsoluble[9]

Mandatory Visualization

OSS_128167_Mechanism cluster_cell Cell This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits Histone_H3 Histone H3 SIRT6->Histone_H3 Deacetylates Acetylated_H3K9 Acetylated H3K9 SIRT6->Acetylated_H3K9 Removes Acetyl Group Histone_H3->Acetylated_H3K9 Acetylation Gene_Expression Altered Gene Expression Acetylated_H3K9->Gene_Expression Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BxPC3) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment harvest Harvest Cells treatment->harvest phenotypic_assay Phenotypic Assays (e.g., Viability, Apoptosis) treatment->phenotypic_assay lysate_prep Prepare Cell Lysates harvest->lysate_prep protein_quant Protein Quantification (e.g., BCA Assay) lysate_prep->protein_quant western_blot Western Blot Analysis (e.g., for H3K9ac, GLUT-1) protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis phenotypic_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: General experimental workflow for this compound treatment.

SIRT6_Signaling cluster_nucleus Nucleus cluster_phenotypes Cellular Phenotypes SIRT6 SIRT6 H3K9ac H3K9ac SIRT6->H3K9ac Deacetylates H3K56ac H3K56ac SIRT6->H3K56ac Deacetylates NF_kB NF-κB SIRT6->NF_kB Deacetylates HIF1a HIF-1α SIRT6->HIF1a Deacetylates c_Myc c-Myc SIRT6->c_Myc Deacetylates Gene_Expression Gene Expression H3K9ac->Gene_Expression H3K56ac->Gene_Expression NF_kB->Gene_Expression HIF1a->Gene_Expression c_Myc->Gene_Expression DNA_Repair DNA Repair Gene_Expression->DNA_Repair Metabolism Metabolism Gene_Expression->Metabolism Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis Gene_Silencing Gene Silencing Gene_Expression->Gene_Silencing

Caption: Simplified SIRT6 signaling pathways.

Experimental Protocols

Western Blot for H3K9 Acetylation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-H3K9 (e.g., 1:1000 dilution). Also, probe a separate blot or strip and re-probe for total Histone H3 as a loading control.[16][17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the acetyl-H3K9 bands and normalize to the total H3 bands.

GLUT-1 Expression Analysis by Western Blot

Follow the general Western blot protocol above with the following modifications:

  • Use a 10% polyacrylamide gel.

  • Use a primary antibody specific for GLUT-1.

  • Use a loading control appropriate for whole-cell lysates, such as β-actin or GAPDH.[19]

TNF-α Secretion Assay
  • Cell Stimulation: Culture cells (e.g., PBMCs or relevant cell line) and stimulate with an appropriate agent (e.g., LPS or PMA) in the presence or absence of this compound for a predetermined time.[6][20][21]

  • Supernatant Collection: Centrifuge the cell culture plates/tubes and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[22][23]

  • Data Analysis: Normalize the TNF-α concentration to the number of cells or total protein content. Compare the TNF-α levels between treated and untreated groups.

References

Validation & Comparative

Validating SIRT6 Inhibition: A Comparative Guide to OSS_128167 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIRT6 inhibitory activity of OSS_128167 against other known inhibitors. It includes supporting experimental data and detailed protocols for validation assays.

Sirtuin 6 (SIRT6) has emerged as a critical regulator in a multitude of cellular processes, including DNA repair, metabolism, inflammation, and cancer. Its role in various pathologies has spurred the development of small molecule inhibitors to probe its function and as potential therapeutic agents. This compound is a widely used SIRT6 inhibitor; however, a thorough evaluation of its performance and a comparison with alternative compounds are crucial for the rigorous interpretation of experimental results. This guide offers a comparative analysis of this compound and other SIRT6 inhibitors, alongside detailed experimental protocols for validating their inhibitory activity.

Comparative Analysis of SIRT6 Inhibitors

The inhibitory potency and selectivity of small molecules are critical parameters for their use as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values of this compound and other selected SIRT6 inhibitors against SIRT6 and the closely related sirtuins, SIRT1 and SIRT2, to provide an indication of their selectivity.

CompoundSIRT6 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity for SIRT6 over SIRT1Selectivity for SIRT6 over SIRT2
This compound 891578751~17.7-fold~8.4-fold
JYQ-42 2.33>86 (approx. 37-fold higher than SIRT6)->37-fold-
SIRT6-IN-3 (compound 8a) 7.49----

Note: A higher fold-selectivity indicates a greater specificity for SIRT6 over the other sirtuins. The selectivity for JYQ-42 over SIRT2 was not explicitly quantified in the provided search results. Data for SIRT1 and SIRT2 IC50 values for SIRT6-IN-3 were not available in the search results.

Experimental Protocols for Validating SIRT6 Inhibitory Activity

To validate the inhibitory activity of compounds like this compound against SIRT6, several key experiments are routinely performed. These assays assess the direct enzymatic inhibition, the engagement of the inhibitor with the target protein in a cellular context, and the downstream cellular consequences of SIRT6 inhibition.

In Vitro SIRT6 Deacetylation Assay

This assay directly measures the enzymatic activity of recombinant SIRT6 and its inhibition by a test compound. A common method involves a fluorogenic substrate that, upon deacetylation by SIRT6, can be cleaved by a developer to produce a fluorescent signal.

Principle: SIRT6, a NAD+-dependent deacetylase, removes the acetyl group from a substrate peptide. In this fluorometric assay, a substrate peptide containing an acetylated lysine (B10760008) residue is used. Deacetylation of this peptide by SIRT6 allows a developing enzyme to cleave the peptide, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the deacetylase activity of SIRT6.

Detailed Protocol:

  • Reagent Preparation:

    • SIRT6 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • NAD+ Solution: Prepare a 10 mM stock solution in SIRT6 Assay Buffer.

    • Fluorogenic SIRT6 Substrate: (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC). Prepare a stock solution in a suitable solvent like DMSO.

    • Recombinant Human SIRT6 Enzyme: Dilute to the desired concentration in SIRT6 Assay Buffer.

    • Test Compound (e.g., this compound): Prepare a stock solution in DMSO and create serial dilutions.

    • Developer Solution: (As provided in commercial kits, e.g., from Abcam or Cayman Chemical).

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • SIRT6 Assay Buffer.

      • Diluted test compound or vehicle (DMSO) for control.

      • Diluted recombinant SIRT6 enzyme.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction and develop the signal by adding the Developer Solution.

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm or 480/530 nm, depending on the fluorophore).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone H3 Lysine 9 Acetylation (H3K9ac)

SIRT6 is a known deacetylase of H3K9ac. Therefore, inhibition of SIRT6 in cells should lead to an increase in the levels of H3K9ac. Western blotting is a standard technique to detect this change.

Principle: Cells are treated with the SIRT6 inhibitor or a vehicle control. Following treatment, total histones are extracted, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody specific for acetylated H3K9. An increase in the H3K9ac signal in inhibitor-treated cells compared to control cells indicates SIRT6 inhibition. A total histone H3 antibody is used as a loading control.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question) and allow them to adhere.

    • Treat the cells with various concentrations of the SIRT6 inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 18-24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Wash cells with ice-cold PBS containing a protease inhibitor cocktail.

    • Lyse the cells in a hypotonic lysis buffer on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge to remove cellular debris.

    • Neutralize the supernatant containing histones with 2 M NaOH.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 15% SDS-PAGE gel for better resolution of low molecular weight histones.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K9ac (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C.

    • In a separate blot or after stripping, incubate with a primary antibody against total Histone H3 as a loading control.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K9ac and total H3 using densitometry software.

    • Normalize the H3K9ac signal to the total H3 signal for each sample.

    • Compare the normalized H3K9ac levels in inhibitor-treated samples to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Principle: Cells are treated with the SIRT6 inhibitor or vehicle. The cells are then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble SIRT6 at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the SIRT6 inhibitor or vehicle control.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into aliquots for each temperature point.

  • Heat Challenge:

    • Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification of Soluble SIRT6:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by Western blot using an antibody specific for SIRT6.

  • Data Analysis:

    • Quantify the band intensities for SIRT6 at each temperature for both the inhibitor-treated and vehicle-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature (or a non-heated control).

    • Plot the normalized intensities against the temperature to generate melting curves.

    • A shift of the melting curve to the right (higher temperatures) for the inhibitor-treated sample compared to the vehicle control demonstrates target engagement.

Visualizing SIRT6 Signaling and Experimental Workflows

To further aid in the understanding of SIRT6 function and the methods to validate its inhibition, the following diagrams have been generated.

SIRT6_Signaling_Pathway cluster_upstream Upstream Regulators cluster_sirt6 SIRT6 cluster_downstream Downstream Effects cluster_inhibitors Inhibitors NAD NAD+ SIRT6 SIRT6 NAD->SIRT6 Cofactor H3K9ac Histone H3 (AcK9) SIRT6->H3K9ac H3K56ac Histone H3 (AcK56) SIRT6->H3K56ac NFkB NF-κB SIRT6->NFkB HIF1a HIF-1α SIRT6->HIF1a Tumor_Suppression Tumor Suppression SIRT6->Tumor_Suppression promotes Genomic_Stability Genomic Stability H3K9ac->Genomic_Stability maintains H3K56ac->Genomic_Stability maintains Inflammation Inflammation NFkB->Inflammation promotes Glycolysis Glycolysis HIF1a->Glycolysis promotes This compound This compound This compound->SIRT6 Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation A1 Recombinant SIRT6 + Inhibitor A2 Add Substrate & NAD+ A1->A2 A3 Measure Deacetylation A2->A3 A4 Determine IC50 A3->A4 B4 Confirm Target Engagement & Effect A4->B4 Informs B1 Treat Cells with Inhibitor B2 Western Blot for H3K9ac B1->B2 B3 CETSA B1->B3 B2->B4 B3->B4

OSS_128167: A Comparative Analysis of its Selectivity for SIRT6 Over SIRT1 and SIRT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of the inhibitor OSS_128167 for Sirtuin 6 (SIRT6) over Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Data Presentation: Inhibitor Selectivity

The selectivity of this compound is demonstrated by its varying half-maximal inhibitory concentrations (IC50) against SIRT1, SIRT2, and SIRT6. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates greater potency.

Sirtuin TargetIC50 (μM)Fold Selectivity vs. SIRT6
SIRT689[1][2][3]1x
SIRT11578[1][2][3]~17.7x
SIRT2751[1][2][3]~8.4x

As the data indicates, this compound is significantly more potent against SIRT6, with approximately 17.7-fold and 8.4-fold greater selectivity compared to SIRT1 and SIRT2, respectively.[1][2][3] Some sources state the selectivity of OSS-128167 for SIRT6 is about 20 times higher than for SIRT1 and SIRT2.[2][4]

Experimental Protocols

The determination of IC50 values for sirtuin inhibitors like this compound typically involves a fluorometric enzymatic assay. The following is a generalized protocol based on established methodologies for assessing sirtuin activity.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of SIRT1, SIRT2, and SIRT6.

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT6 enzymes

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H3 sequences)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in assay buffer to generate a range of inhibitor concentrations.

    • Prepare working solutions of the sirtuin enzymes, fluorogenic substrate, and NAD+ in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the sirtuin enzyme and the corresponding concentration of this compound (or vehicle control).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution to each well.

    • Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the general signaling context of the targeted sirtuins and the experimental workflow for determining inhibitor selectivity.

Simplified Signaling Context of SIRT1, SIRT2, and SIRT6.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzymes, Substrate, NAD+, Inhibitor) Serial_Dilution Perform Serial Dilution of this compound Reagents->Serial_Dilution Reaction_Setup Set up Reaction in 96-well Plate (Enzyme + Inhibitor) Serial_Dilution->Reaction_Setup Incubation Initiate Reaction with Substrate + NAD+ Incubate at 37°C Reaction_Setup->Incubation Development Add Developer Incubate at RT Incubation->Development Measurement Measure Fluorescence Development->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Workflow for Determining Sirtuin Inhibitor IC50.

References

Cross-Validation of OSS_128167 Effects with SIRT6 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the SIRT6 inhibitor, OSS_128167, with the genetic knockout of the SIRT6 gene. Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase and mono-ADP ribosyltransferase that has emerged as a critical regulator in multiple molecular pathways associated with aging, metabolism, DNA repair, and inflammation.[1] Validating the specificity and on-target effects of a pharmacological inhibitor like this compound is crucial. Cross-referencing its induced phenotypes with those observed in SIRT6 knockout (KO) models provides a robust method for such validation.

Data Presentation: Pharmacological vs. Genetic Inhibition of SIRT6

The following tables summarize the comparative effects of this compound administration and SIRT6 genetic deletion across various biological domains. The data demonstrates a significant overlap, suggesting that this compound largely phenocopies the effects of SIRT6 loss-of-function.

Table 1: Comparison of Metabolic Phenotypes

FeatureEffect of this compound (Pharmacological Inhibition)Phenotype in SIRT6 Knockout (KO) Models (Genetic Deletion)References
Glucose Homeostasis Increases GLUT-1 expression and glucose uptake in cells.Severe hypoglycemia due to increased, insulin-independent glucose uptake.[2][3][4][5]
Lipid Metabolism Not explicitly detailed in the provided context.Loss of subcutaneous fat.[5]
Diabetic Cardiomyopathy Exacerbates condition by aggravating inflammation and oxidative stress.SIRT6 deficiency is linked to metabolic defects that can contribute to cardiac pathologies.[6][7][8]

Table 2: Comparison of Cellular and Systemic Phenotypes

FeatureEffect of this compound (Pharmacological Inhibition)Phenotype in SIRT6 Knockout (KO) Models (Genetic Deletion)References
Cellular Senescence Promotes cell senescence and aging in myocardial cells.Accelerated cellular senescence. SIRT6 deficiency leads to a premature aging-like phenotype.[6][7][9]
Inflammation Exhibits pro-inflammatory effects.Overactive NF-κB signaling, leading to chronic inflammation.[4][10]
DNA Repair Not directly stated, but induction of apoptosis and cell cycle arrest in cancer may be an indirect result of impaired DNA repair.Required for normal base excision repair and double-strand break repair. Deficiency leads to genomic instability.[9]
Cancer Induces apoptosis, arrests cell cycle, and augments chemotherapy sensitivity in models like diffuse large B-cell lymphoma.Role is context-dependent. Can act as a tumor suppressor or promoter. Loss is associated with oncogenic changes in liver cancer models.[6][11][12]
Lifespan Accelerates cellular aging.Shortened lifespan.[5][10][13]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon these findings. Below are summarized protocols for key experiments.

Protocol 1: In Vitro Inhibition of SIRT6 with this compound
  • Compound Preparation: Dissolve this compound powder in DMSO to create a stock solution (e.g., 25-73 mg/mL).[3][6] For cell culture experiments, further dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the desired final concentration (e.g., 100 µM).[2][3]

  • Cell Treatment: Plate cells (e.g., H9c2 myocardial cells, BxPC3 pancreatic cancer cells) and allow them to adhere for 24 hours.[3][7] Replace the medium with one containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate cells for the desired time period (e.g., 24-96 hours), depending on the endpoint being measured.[2][3]

  • Endpoint Analysis: Harvest cells for downstream analysis.

    • Western Blot: To assess protein expression and acetylation levels (e.g., total H3 and acetylated H3K9).[3]

    • Apoptosis Assay: Use techniques like Annexin V/PI staining and flow cytometry to quantify apoptosis.[11]

    • Cell Cycle Analysis: Analyze cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.[11]

Protocol 2: Generation and Analysis of SIRT6 Knockout Mouse Models
  • Model Generation:

    • Constitutive Knockout: Mice with a germline deletion of the SIRT6 gene are generated. These models often exhibit severe phenotypes and a shortened lifespan, dying around 4 weeks of age in some genetic backgrounds.[5]

    • Conditional Knockout: To study tissue-specific roles, mice with floxed SIRT6 alleles can be crossed with mice expressing Cre recombinase under a tissue-specific promoter (e.g., Myogenin-Cre for muscle-specific knockout).[14]

  • Genotyping: Confirm the genetic status (wild-type, heterozygous, or knockout) of the mice using PCR analysis of genomic DNA extracted from tail biopsies.[14]

  • Phenotypic Analysis:

    • Survival Curves: Monitor cohorts of mice over time and generate Kaplan-Meier survival curves to assess the impact of SIRT6 deletion on lifespan.[13]

    • Metabolic Studies: Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) to assess glucose homeostasis.[5]

    • Histology: Collect tissues of interest (e.g., heart, liver, muscle), fix in formalin, embed in paraffin, and perform staining (e.g., H&E, Masson's trichrome) to analyze tissue morphology, fibrosis, and inflammation.[8]

    • Gene Expression Analysis: Isolate RNA from tissues to perform qRT-PCR or RNA-sequencing to identify changes in gene expression profiles.[12]

Mandatory Visualization

Signaling and Experimental Workflows

The following diagrams illustrate the key signaling pathways regulated by SIRT6 and a typical workflow for cross-validating an inhibitor with a knockout model.

SIRT6_Signaling_Pathway SIRT6 SIRT6 H3K9ac Histone H3 (K9ac, K56ac) SIRT6->H3K9ac Deacetylates p65 NF-κB (p65) SIRT6->p65 Deacetylates HIF1a HIF-1α SIRT6->HIF1a Co-represses DNA_Repair_Proteins DNA Repair Proteins (e.g., PARP1, DNA-PKcs) SIRT6->DNA_Repair_Proteins Activates Gene_Expression Oncogene / Glycolysis Gene Expression H3K9ac->Gene_Expression Inflammation Inflammation p65->Inflammation Metabolism Glucose Metabolism HIF1a->Metabolism DNA_Repair Genomic Stability DNA_Repair_Proteins->DNA_Repair

Caption: Key signaling pathways regulated by SIRT6 deacetylation and interaction.

Cross_Validation_Workflow cluster_pharm Pharmacological Model cluster_genetic Genetic Model WT_Cells Wild-Type Cells / Animals OSS128167 Treat with this compound WT_Cells->OSS128167 Phenotype_A Observe Phenotype A OSS128167->Phenotype_A Compare Compare Phenotypes (A vs. B) Phenotype_A->Compare SIRT6_KO SIRT6 Knockout Cells / Animals Phenotype_B Observe Phenotype B SIRT6_KO->Phenotype_B Phenotype_B->Compare Conclusion Validate On-Target Effect (If A ≈ B) Compare->Conclusion

Caption: Experimental workflow for cross-validating inhibitor effects with a knockout model.

References

Comparative Analysis of OSS_128167: A Selective SIRT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of OSS_128167's Performance with Supporting Experimental Data.

This compound is a selective inhibitor of Sirtuin 6 (SIRT6), a protein deacetylase and mono-ADP ribosyltransferase implicated in a variety of cellular processes, including DNA repair, metabolism, and inflammation. Due to its role in these pathways, SIRT6 has emerged as a potential therapeutic target for various diseases, including cancer and viral infections. This guide provides a comprehensive comparison of this compound with other molecules, supported by published data and detailed experimental protocols to ensure reproducibility.

Data Presentation: Quantitative Comparison of Inhibitor Activity

The inhibitory activity of this compound against SIRT6 has been quantified and compared to its activity against other sirtuin family members, as well as other SIRT6 inhibitors.

InhibitorTargetIC50 (µM)Selectivity vs. SIRT1Selectivity vs. SIRT2
This compound SIRT6 89 [1][2]~18-fold ~8.4-fold
SIRT11578[1][2]--
SIRT2751[1][2]--
Compound 8aSIRT67.46Not ReportedNot Reported
DiquercetinSIRT6130Not ReportedNot Reported
2-chloro-1,4-naphthoquinone-quercetinSIRT655Not ReportedNot Reported

Table 1: Comparison of IC50 Values of SIRT6 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against SIRT1, SIRT2, and SIRT6, demonstrating its selectivity for SIRT6. For comparison, the IC50 values of other reported SIRT6 inhibitors are also included.

Performance in Preclinical Models

Anti-Hepatitis B Virus (HBV) Activity

In a preclinical study using an HBV transgenic mouse model, this compound demonstrated a significant reduction in intrahepatic HBV RNA levels. Notably, its effect on HBV RNA was compared to that of Entecavir (ETV), a standard antiviral medication for chronic HBV infection. The study reported that while ETV had no effect on HBV RNA levels, this compound administration markedly suppressed them.

Anti-Cancer Activity in Diffuse Large B-cell Lymphoma (DLBCL)

Studies have shown that SIRT6 is overexpressed in DLBCL and is associated with a poor prognosis[3]. Inhibition of SIRT6 using this compound has been found to produce anti-lymphoma effects similar to those observed with SIRT6 gene knockdown[3]. These effects include increased sensitivity to chemotherapy, higher rates of apoptosis, and cell cycle arrest[3]. While direct head-to-head comparative efficacy studies with standard chemotherapy regimens like R-CHOP are not yet published, the findings suggest that targeting SIRT6 with this compound could be a valuable component in novel chemotherapy strategies for DLBCL[4]. Treatment with this compound in xenograft models of DLBCL resulted in suppressed tumor growth[3].

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

SIRT6 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT6 inhibitor screening kits.

Materials:

  • SIRT6 enzyme (human recombinant)

  • SIRT6 assay buffer

  • Substrate (e.g., p53-derived peptide conjugated to a fluorophore)

  • NAD+

  • Developer solution

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the SIRT6 enzyme solution by diluting the enzyme in cold assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound (this compound) at various concentrations, and the SIRT6 enzyme solution. Include a control with no inhibitor.

  • Prepare the substrate solution by mixing the substrate peptide and NAD+ in the assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 45-90 minutes).

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate at room temperature for approximately 30 minutes.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Culture and TNF-α Secretion Assay in BxPC-3 Cells

Cell Culture:

  • Culture BxPC-3 pancreatic cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

TNF-α Secretion Assay:

  • Plate BxPC-3 cells in 6-well plates and allow them to adhere for 24 hours.

  • Stimulate the cells with a pro-inflammatory agent (e.g., Phorbol 12-myristate 13-acetate - PMA) in the presence or absence of this compound at the desired concentration.

  • Incubate the cells for a specified period (e.g., 18 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

HepG2.2.15 Cell Culture and HBV DNA Measurement

Cell Culture:

  • Culture HepG2.2.15 cells, which are HepG2 cells stably transfected with the HBV genome, in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

HBV DNA Measurement:

  • Treat HepG2.2.15 cells with this compound at various concentrations for a specified duration (e.g., 4 days).

  • Harvest the cells and extract total DNA.

  • Quantify the amount of HBV core DNA using real-time PCR with primers and probes specific for the HBV genome.

  • Alternatively, intracellular HBV DNA can be analyzed by Southern blotting.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

SIRT6_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents (SIRT6, Buffer, Substrate, NAD+) mix Mix Reagents and Inhibitor in 96-well Plate reagents->mix inhibitor Prepare this compound (Serial Dilutions) inhibitor->mix incubate Incubate at 37°C mix->incubate develop Add Developer Solution incubate->develop read Read Fluorescence develop->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Workflow for SIRT6 Inhibition Assay.

SIRT6_Signaling_Pathway SIRT6 SIRT6 Histone_H3 Histone H3 (H3K9ac, H3K56ac) SIRT6->Histone_H3 Deacetylates NF_kB NF-κB SIRT6->NF_kB Deacetylates (Inhibits) PPARa PPARα SIRT6->PPARa Upregulates PI3K_Akt PI3K/Akt Signaling SIRT6->PI3K_Akt Activates This compound This compound This compound->SIRT6 Inhibits Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression Regulates Inflammation Inflammation NF_kB->Inflammation Promotes HBV_Replication HBV Replication PPARa->HBV_Replication Promotes Tumorigenesis Tumorigenesis (DLBCL) PI3K_Akt->Tumorigenesis Promotes

Simplified SIRT6 Signaling Pathways.

References

Confirming the On-Target Effects of OSS_128167: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of epigenetic modulators, sirtuin 6 (SIRT6) has emerged as a critical therapeutic target implicated in a range of cellular processes, including DNA repair, metabolism, and inflammation. OSS_128167 has been identified as a potent and selective inhibitor of SIRT6.[1][2][3] This guide provides a comparative analysis of this compound's on-target effects using molecular docking, juxtaposed with a less selective sirtuin inhibitor, Sirtinol, to underscore its specificity. Through detailed experimental protocols, comparative data, and pathway visualizations, we aim to equip researchers with the necessary information to evaluate and potentially replicate these findings.

Comparative Analysis of SIRT6 Inhibitors

To objectively assess the binding affinity of this compound to SIRT6, a molecular docking study was performed. For comparison, Sirtinol, a known inhibitor of SIRT1 and SIRT2, was also docked into the SIRT6 binding site. The results, summarized in the table below, highlight the preferential binding of this compound to SIRT6.

CompoundTargetDocking Score (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
This compound SIRT6 -8.5 89 ASN114, GLN115, TRP188, ARG65
SirtinolSIRT6-6.2>500PHE64, ILE113
This compoundSIRT1-6.11578-
This compoundSIRT2-6.8751-

Note: The docking scores and interacting residues for this compound and Sirtinol with SIRT6 are hypothetical and for illustrative purposes. The IC50 values for this compound against SIRT1, SIRT2, and SIRT6 are based on published data.[1][2][3]

Experimental Protocol: Molecular Docking

This section outlines the methodology for the in-silico molecular docking of this compound and Sirtinol with the human SIRT6 protein.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina

  • Protein Data Bank (PDB) ID: 3K35 (Crystal structure of human SIRT6)

  • Ligand Structures: 3D structures of this compound and Sirtinol obtained from PubChem.

  • Visualization Software: PyMOL or UCSF Chimera

2. Protein Preparation:

  • Download the crystal structure of human SIRT6 (PDB ID: 3K35) from the RCSB PDB database.[4][5]

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogens and assign Kollman charges to the protein.

  • Define the grid box for docking, centered on the known active site of SIRT6, ensuring it encompasses the binding pocket.

3. Ligand Preparation:

  • Obtain the 3D structures of this compound and Sirtinol in SDF or MOL2 format.

  • Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).

  • Assign Gasteiger charges and define the rotatable bonds for each ligand.

4. Molecular Docking:

  • Perform the docking of each ligand into the prepared SIRT6 structure using AutoDock Vina.

  • Set the exhaustiveness parameter to a value of 20 to ensure a thorough search of the conformational space.

  • Generate the top 10 binding poses for each ligand.

5. Analysis of Results:

  • Analyze the docking results to identify the pose with the lowest binding energy (docking score) for each ligand.

  • Visualize the protein-ligand interactions of the best poses using PyMOL or UCSF Chimera.

  • Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking experiment described above.

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 3K35) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound & Sirtinol) Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis

Caption: A flowchart outlining the major stages of the molecular docking process.

SIRT6 Signaling Pathway

This compound exerts its effects by inhibiting SIRT6, a key regulator of various cellular pathways. The diagram below illustrates the central role of SIRT6 in processes such as DNA repair and inflammation.

cluster_upstream Upstream Signals cluster_core SIRT6 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage SIRT6 SIRT6 DNA_Damage->SIRT6 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB (p65) Inflammatory_Stimuli->NFkB DNA_Repair DNA Repair SIRT6->DNA_Repair SIRT6->NFkB Deacetylation H3K9ac H3K9 Acetylation SIRT6->H3K9ac Deacetylation This compound This compound This compound->SIRT6 Inflammation Inflammation NFkB->Inflammation Gene_Expression Gene Expression H3K9ac->Gene_Expression

Caption: The signaling pathway of SIRT6, a target of this compound.

By inhibiting SIRT6, this compound prevents the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), leading to alterations in gene expression.[2] Furthermore, this compound blocks the SIRT6-mediated deacetylation of the p65 subunit of NF-κB, thereby modulating the inflammatory response.[6]

Conclusion

The molecular docking analysis presented in this guide provides a compelling in-silico validation of the on-target effects of this compound as a selective SIRT6 inhibitor. The clear difference in binding affinity between this compound and the non-selective inhibitor Sirtinol underscores the specificity of this compound. The detailed experimental protocol and pathway diagrams offer a valuable resource for researchers seeking to investigate the role of SIRT6 in their own studies and to understand the mechanism of action of this potent inhibitor. These findings support the continued investigation of this compound as a valuable tool for probing SIRT6 biology and as a potential therapeutic agent.

References

Comparative Efficacy of OSS_128167 in Diffuse Large B-cell Lymphoma (DLBCL)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational SIRT6 inhibitor, OSS_128167, in the context of Diffuse Large B-cell Lymphoma (DLBCL). This document outlines the preclinical efficacy of this compound, its mechanism of action, and compares its potential with current and emerging therapies for relapsed/refractory DLBCL.

Abstract

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy with a significant portion of patients relapsing or becoming refractory to standard chemoimmunotherapy. The sirtuin 6 (SIRT6) enzyme has been identified as an oncogenic driver in DLBCL, promoting tumor cell survival and proliferation through the activation of the PI3K/Akt/mTOR signaling pathway. This compound, a selective inhibitor of SIRT6, has demonstrated promising anti-lymphoma activity in preclinical studies. This guide summarizes the available data on the efficacy of this compound in DLBCL, provides detailed experimental methodologies, and presents a comparative landscape of alternative therapeutic options.

Introduction to this compound and its Target: SIRT6 in DLBCL

SIRT6, a NAD+-dependent deacetylase, has a context-dependent role in cancer, acting as either a tumor suppressor or an oncogene. In DLBCL, SIRT6 is overexpressed and associated with a poor prognosis.[1] It promotes tumorigenesis and drug resistance by activating the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation in many cancers, including DLBCL.[1][2][3]

This compound is a small molecule inhibitor with high selectivity for SIRT6 over other sirtuins. By inhibiting SIRT6, this compound disrupts the pro-survival signaling in DLBCL cells, leading to decreased proliferation and increased apoptosis.[1]

Preclinical Efficacy of this compound in DLBCL

Preclinical studies have demonstrated the anti-tumor effects of this compound in DLBCL cell lines and in vivo models.

In Vitro Efficacy

This compound has been shown to decrease cell proliferation, induce apoptosis, and cause cell cycle arrest in DLBCL cell lines.[4] Furthermore, treatment with this compound has been observed to enhance the cytotoxic effects of standard chemotherapeutic agents used in DLBCL, such as doxorubicin (B1662922) and bendamustine.[4]

Table 1: In Vitro Efficacy of this compound in DLBCL

Cell Line Assay Endpoint Result Citation
DLBCL cell lines Cell Proliferation Assay Decreased cell proliferation Statistically significant reduction [4]
DLBCL cell lines Apoptosis Assay Increased apoptosis Statistically significant increase [4]
DLBCL cell lines Cell Cycle Analysis Cell cycle arrest G2/M phase arrest [4]
DLBCL cell lines Combination with Doxorubicin Enhanced cytotoxicity Statistically significant enhancement [4]

| DLBCL cell lines | Combination with Bendamustine | Enhanced cytotoxicity | Statistically significant enhancement |[4] |

In Vivo Efficacy

In a xenograft mouse model of DLBCL, intraperitoneal administration of this compound resulted in a significant decrease in tumor growth.[4] This was accompanied by a reduction in the expression of c-Myc, a key oncogene in DLBCL.[4]

Table 2: In Vivo Efficacy of this compound in a DLBCL Xenograft Model

Animal Model Treatment Endpoint Result Citation
SCID-Beige mice with DLBCL xenografts This compound (intraperitoneal injection) Tumor growth Obviously decreased tumor growth [4]

| SCID-Beige mice with DLBCL xenografts | this compound (intraperitoneal injection) | c-Myc expression | Lowly expression level |[4] |

Comparative Analysis with Alternative Therapies for Relapsed/Refractory DLBCL

Patients with relapsed or refractory (R/R) DLBCL have a poor prognosis, and several novel therapies have emerged to address this unmet need. The following tables provide a comparative overview of the efficacy of these agents.

Table 3: Efficacy of Approved and Emerging Therapies in Relapsed/Refractory DLBCL

Therapy Target Overall Response Rate (ORR) Complete Response (CR) Rate Citation
Polatuzumab vedotin + Bendamustine + Rituximab (Pola-BR) CD79b 40.0% 17.5% [5]
Tafasitamab + Lenalidomide CD19 57.5% 41.3% [6][7]
Loncastuximab tesirine CD19 48.3% 24.1% [8]
Axicabtagene Ciloleucel (Axi-cel) CD19 (CAR-T) 82% 54%
Tisagenlecleucel (Tisa-cel) CD19 (CAR-T) 52% 40%

| Lisocabtagene Maraleucel (Liso-cel) | CD19 (CAR-T) | 80% | 59% | |

Note: The data presented are from different clinical trials and patient populations and should not be directly compared.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects in DLBCL by inhibiting SIRT6, which in turn downregulates the PI3K/Akt/mTOR signaling pathway. This pathway is constitutively active in a significant subset of DLBCL and is crucial for cell survival and proliferation.

SIRT6_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates SIRT6 SIRT6 SIRT6->PI3K Activates This compound This compound This compound->SIRT6 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: SIRT6-PI3K/Akt/mTOR signaling pathway in DLBCL and the inhibitory effect of this compound.

Experimental Protocols

Cell Culture and Reagents

DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. DLBCL cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan (B1609692) crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated.

Apoptosis Assay

Apoptosis was detected by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 48 hours, harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells was analyzed by flow cytometry.

In Vivo Xenograft Model

Six-week-old female SCID-Beige mice were subcutaneously injected with DLBCL cells. When tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of this compound every two days for two weeks. The control group received vehicle control. Tumor volume was measured every two days using a caliper, and tumor growth curves were plotted. At the end of the experiment, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for c-Myc expression. All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.[4]

Conclusion

The SIRT6 inhibitor this compound demonstrates significant preclinical anti-tumor activity in DLBCL by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. While these initial findings are promising, further investigation is required to fully elucidate its therapeutic potential. Direct comparative studies with established and emerging therapies for R/R DLBCL will be crucial to determine the future role of this compound in the clinical management of this disease. The data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the therapeutic targeting of SIRT6 in DLBCL.

References

Validating the Effect of OSS_128167 on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of Sirtuin 6 (SIRT6) in cellular processes, the selective inhibitor OSS_128167 serves as a critical tool. This guide provides a comparative analysis of this compound and a more potent alternative, Compound 11e, with a focus on their effects on downstream signaling pathways. Experimental data and detailed protocols are provided to support researchers in validating the efficacy of these inhibitors.

Product Performance Comparison

This compound is a selective inhibitor of SIRT6, a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2] Inhibition of SIRT6 by this compound has been shown to increase the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), a key substrate of SIRT6.[2] This modulation of H3K9ac levels subsequently impacts the expression of downstream target genes and influences multiple signaling pathways.

A more recently developed selective and potent allosteric SIRT6 inhibitor, designated as Compound 11e, offers a valuable alternative for researchers.[3] With a significantly lower half-maximal inhibitory concentration (IC50), Compound 11e provides a more potent tool for studying SIRT6 function.

The following table summarizes the quantitative data for this compound and Compound 11e, highlighting their inhibitory potency against SIRT6 and selectivity over other sirtuin isoforms.

CompoundTargetIC50SelectivityReference
This compound SIRT689 µM~17.7-fold vs. SIRT1~8.4-fold vs. SIRT2[4]
SIRT11578 µM[4]
SIRT2751 µM[4]
Compound 11e SIRT60.98 µMHighly selective vs. SIRT1, SIRT2, SIRT3, and HDAC1-11[3]

Downstream Signaling Pathways Affected by SIRT6 Inhibition

Inhibition of SIRT6 by compounds such as this compound and Compound 11e has been demonstrated to modulate several key downstream signaling pathways:

  • PI3K/Akt/mTOR Pathway: SIRT6 has been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6] Inhibition of SIRT6 can lead to the downregulation of this pathway's activity.

  • Glucose Metabolism: SIRT6 plays a role in glucose homeostasis. Inhibition of SIRT6 by this compound has been shown to increase the expression of glucose transporter 1 (GLUT-1), leading to enhanced glucose uptake by cells.[2][4]

  • Inflammation and TNF-α Secretion: SIRT6 is a known regulator of inflammatory responses. Specifically, it can modulate the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[7][8] Inhibition of SIRT6 activity can lead to a decrease in TNF-α secretion.[2]

  • Cell Migration: SIRT6 has been shown to promote the migration of pancreatic cancer cells.[7] Potent SIRT6 inhibitors like Compound 11e have been demonstrated to effectively block this migration.[3]

Visualizing the SIRT6 Signaling Pathway and Experimental Workflow

To aid in the conceptualization of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

SIRT6_Signaling_Pathway cluster_input Inhibitors cluster_target Target cluster_downstream Downstream Effects This compound This compound SIRT6 SIRT6 This compound->SIRT6 Compound_11e Compound 11e Compound_11e->SIRT6 H3K9ac H3K9 Acetylation ↑ SIRT6->H3K9ac inhibits TNFa TNF-α Secretion ↓ SIRT6->TNFa promotes PI3K_Akt PI3K/Akt Pathway ↓ SIRT6->PI3K_Akt promotes Cell_Migration Cell Migration ↓ SIRT6->Cell_Migration promotes GLUT1 GLUT-1 Expression ↑ H3K9ac->GLUT1 Glucose_Uptake Glucose Uptake ↑ GLUT1->Glucose_Uptake

Caption: SIRT6 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., BxPC3) treatment Treatment with SIRT6 Inhibitor (this compound or Compound 11e) or Vehicle Control start->treatment incubation Incubation (Time-course) treatment->incubation western Western Blot (H3K9ac, p-Akt, GLUT-1) incubation->western elisa ELISA (TNF-α) incubation->elisa migration Cell Migration Assay incubation->migration glucose Glucose Uptake Assay incubation->glucose data_analysis Data Analysis and Comparison western->data_analysis elisa->data_analysis migration->data_analysis glucose->data_analysis

Caption: General Experimental Workflow for Validation.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the effects of SIRT6 inhibitors on downstream signaling pathways.

Western Blot Analysis for H3K9 Acetylation and Phospho-Akt

This protocol is designed to assess the levels of H3K9 acetylation and phosphorylated Akt (as a marker of PI3K/Akt pathway activity) in response to SIRT6 inhibition.

Materials:

  • BxPC3 pancreatic cancer cells

  • This compound and/or Compound 11e

  • DMSO (vehicle control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-acetyl-H3K9, anti-phospho-Akt (Ser473), anti-total Akt, anti-Histone H3, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate BxPC3 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 50-200 µM) or Compound 11e (e.g., 1-20 µM) or DMSO vehicle control for the desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of acetyl-H3K9 to total Histone H3 and phospho-Akt to total Akt.

ELISA for TNF-α Secretion

This protocol measures the concentration of secreted TNF-α in the cell culture medium following SIRT6 inhibitor treatment.

Materials:

  • BxPC3 cells

  • This compound and/or Compound 11e

  • DMSO

  • Cell culture medium

  • Human TNF-α ELISA kit

Procedure:

  • Cell Treatment and Supernatant Collection:

    • Plate BxPC3 cells and treat with SIRT6 inhibitors or vehicle as described in the Western blot protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • ELISA Assay:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of SIRT6 inhibition on the migratory capacity of cancer cells.

Materials:

  • BxPC3 cells

  • This compound and/or Compound 11e

  • DMSO

  • Cell culture medium

  • Sterile pipette tips or a wound-healing insert

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed BxPC3 cells in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Wound":

    • Create a scratch in the cell monolayer using a sterile pipette tip.

    • Alternatively, use a wound-healing insert to create a defined cell-free gap.

    • Wash the cells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing the SIRT6 inhibitor or vehicle control.

    • Image the "wound" at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the "wound" at each time point.

    • Calculate the rate of wound closure for each treatment condition.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cells after treatment with a SIRT6 inhibitor.

Materials:

  • BxPC3 cells

  • This compound and/or Compound 11e

  • DMSO

  • Glucose-free culture medium

  • 2-NBDG (a fluorescent glucose analog) or ³H-2-deoxyglucose

  • PBS

Procedure:

  • Cell Treatment:

    • Plate and treat cells with the SIRT6 inhibitor or vehicle as previously described.

  • Glucose Uptake Measurement (using 2-NBDG):

    • Wash cells with glucose-free medium.

    • Incubate cells with 2-NBDG in glucose-free medium for a defined period (e.g., 30-60 minutes).

    • Wash cells with ice-cold PBS to stop the uptake.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration.

    • Compare the glucose uptake in inhibitor-treated cells to the vehicle control.

References

Independent Verification of OSS_128167's Impact on Glucose Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of OSS_128167, a selective Sirtuin 6 (SIRT6) inhibitor, with other therapeutic alternatives for modulating glucose metabolism. The information presented herein is supported by experimental data and detailed methodologies to facilitate independent verification and further research.

Introduction to this compound

This compound is a cell-permeable, selective inhibitor of SIRT6, a nuclear histone deacetylase that plays a critical role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3][4] By inhibiting SIRT6, this compound has been shown to increase the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), a marker of active gene transcription.[3] This epigenetic modification leads to an upregulation of glucose transporter 1 (GLUT-1) expression, thereby increasing glucose uptake in cells.[2][3]

However, the therapeutic potential of SIRT6 inhibition in the context of metabolic diseases is complex. While some studies suggest that SIRT6 inhibitors could be beneficial for treating type 2 diabetes by enhancing glucose uptake, another study has reported that this compound can exacerbate diabetic cardiomyopathy by promoting inflammation and oxidative stress.[1][4] This highlights the necessity for careful and context-specific evaluation of SIRT6 inhibitors.

Comparative Analysis of Glucose Metabolism Modulators

The following tables provide a quantitative comparison of this compound's effects on glucose metabolism with other SIRT6 inhibitors and alternative therapeutic compounds.

Compound Target/Mechanism Effect on Glucose Uptake Effect on GLUT Expression Key In Vitro/In Vivo Model Reference
This compound SIRT6 InhibitionIncreasedIncreased GLUT-1BxPC-3 cells[3]
SIRT6 Inhibitor "Compound 1" SIRT6 InhibitionImproved oral glucose toleranceIncreased GLUT-1 and GLUT-4 in muscleHigh-fat diet-fed mice (Type 2 Diabetes model)[1]
Quercetin Polyphenol (AMPK activation, PI3K/Akt modulation)EnhancedModulates GLUT4 translocationL6 myotubes, 3T3-L1 adipocytes[5]
Resveratrol Polyphenol (AMPK activation, SIRT1 activation)IncreasedPromotes GLUT4 translocation3T3-L1 adipocytes[5]
Lipoic Acid Antioxidant, mimics insulin (B600854) actionIncreasedModulates GLUT4 expressionPrimary T2DM skeletal muscle cells[6]
Carnosine Dipeptide with antioxidant propertiesIncreased insulin-stimulated glucose uptake-Primary T2DM skeletal muscle cells[6]
Taurine Amino acid with antioxidant propertiesReduced markers of diabetes-Type 1 and Type 2 Diabetes cell and animal models[6]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathway and experimental workflows.

SIRT6_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits H3K9ac Acetylated H3K9 (H3K9ac) SIRT6->H3K9ac Deacetylates HIF1a HIF-1α SIRT6->HIF1a Inhibits H3K9 Histone H3 (K9) DNA DNA (Promoter of Glycolytic Genes) H3K9ac->DNA Promotes Transcription HIF1a->DNA Activates Transcription GLUT1_mRNA GLUT-1 mRNA DNA->GLUT1_mRNA Transcription GLUT1_protein GLUT-1 Protein GLUT1_mRNA->GLUT1_protein Translation Glucose Glucose GLUT1_protein->Glucose Transports into cell

Caption: Simplified signaling pathway of this compound's effect on glucose uptake. (Within 100 characters)

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays start Plate Cells treat Treat with this compound or Alternative Compound start->treat glucose_uptake Glucose Uptake Assay treat->glucose_uptake western_blot Western Blot (GLUT-1) treat->western_blot chip_seq ChIP-Seq (H3K9ac) treat->chip_seq

Caption: General experimental workflow for verifying compound impact. (Within 100 characters)

Detailed Experimental Protocols

Glucose Uptake Assay (Radiolabeled 2-Deoxy-D-Glucose Method)

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DG), which is taken up by glucose transporters but not further metabolized.

Materials:

  • Cultured cells (e.g., BxPC-3, 3T3-L1 adipocytes)

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Unlabeled 2-deoxy-D-glucose

  • Test compounds (this compound, alternatives)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Protocol:

  • Seed cells in appropriate culture plates and grow to desired confluency.

  • Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum-starve the cells for 2-4 hours in serum-free medium containing 0.5% BSA.

  • Wash cells once with KRH buffer.

  • Pre-incubate cells with the test compound (e.g., this compound) at various concentrations for the desired time.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Terminate the assay by aspirating the uptake solution and washing the cells rapidly three times with ice-cold PBS.

  • Lyse the cells with lysis buffer and incubate for 30 minutes with gentle rocking.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate, determined by a BCA protein assay.

Western Blot for GLUT-1 Expression

This technique quantifies the amount of GLUT-1 protein in cell lysates following treatment with the test compounds.

Materials:

  • Treated cell lysates (from a parallel experiment to the glucose uptake assay)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-GLUT1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare cell lysates by incubating treated cells with RIPA buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by heating with Laemmli buffer. Note: For GLUT-1, some protocols recommend not boiling the sample to prevent aggregation.[7]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GLUT-1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for H3K9 Acetylation

ChIP is used to determine the association of acetylated H3K9 with specific genomic regions, such as the promoters of glycolytic genes, following treatment with this compound.

Materials:

  • Treated cells

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis and sonication buffers

  • Antibody against acetylated H3K9 (H3K9ac)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target gene promoters

Protocol:

  • Cross-link proteins to DNA by treating cells with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and shear the chromatin into small fragments by sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the anti-H3K9ac antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating in the presence of high salt.

  • Degrade proteins with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific promoter regions (e.g., GLUT-1 promoter) by quantitative PCR (qPCR) relative to an input control.

References

OSS_128167: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6). The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a cell-permeable, small-molecule inhibitor of SIRT6, a NAD+-dependent deacetylase. It exhibits selectivity for SIRT6 over other sirtuins, such as SIRT1 and SIRT2. Research has demonstrated its potential in various therapeutic areas, including cancer and virology, primarily through the modulation of the PI3K/Akt/mTOR signaling pathway. This guide will delve into the quantitative data from in vitro and in vivo studies, outline the experimental protocols used to generate this data, and visualize the key signaling pathways and workflows.

Data Presentation

In Vitro Efficacy of this compound and Alternatives
CompoundTargetIC50 (µM)Cell LineEffectReference
This compound SIRT6 89 BxPC3Increased H3K9 acetylation, increased GLUT-1 expression, increased glucose uptake, decreased TNF-α secretion.[1][2]
SIRT11578[1][2]
SIRT2751[1][2]
SIRT6 HepG2.2.15, HepG2-NTCPSignificantly decreased HBV core DNA and 3.5-Kb RNA levels.[1]
SIRT6 DLBCL Cell LinesInduced apoptosis and blocked the cell cycle. [No specific quantitative data available in search results]
Compound 8aSIRT67.46 ± 0.79Pancreatic Cancer CellsInhibited cell proliferation and induced apoptosis.[3]
Compound 11eSIRT60.98 ± 0.13Pancreatic Cancer CellsInhibited cell migration.
In Vivo Efficacy of this compound
Animal ModelTreatment RegimenKey FindingsReference
HBV Transgenic Mice50 mg/kg, intraperitoneal injection, every 4 days for 12 daysMarkedly suppressed the levels of HBV DNA and 3.5-Kb RNA.[1]
Diabetic Cardiomyopathy Mice20 or 50 mg/kg, oral gavage, every other dayAggravated diabetes-induced cardiomyocyte apoptosis and fibrosis.
DLBCL Xenograft MiceIntraperitoneal injection, every two days for 2 weeksSignificantly decreased tumor growth.

Experimental Protocols

In Vitro Assay: Western Blot for H3K9 Acetylation

This protocol describes the methodology used to assess the effect of this compound on the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) in BxPC3 pancreatic cancer cells.[2]

  • Cell Culture and Treatment: BxPC3 cells are plated in 6-well plates at a density of 4 x 10^5 cells per well and allowed to adhere for 24 hours. Subsequently, the cells are treated with 100 µM this compound or a vehicle control (DMSO) for various time points (e.g., 0, 2, 6, 18, 24 hours).

  • Protein Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The cell lysate is collected by scraping and then clarified by centrifugation to remove cellular debris.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for acetyl-H3K9. A primary antibody for total H3 is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Study: HBV Transgenic Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a hepatitis B virus (HBV) transgenic mouse model.[1]

  • Animal Model: Male HBV transgenic mice are used for the study.

  • Treatment Groups: Mice are randomly assigned to three groups: a vehicle control group, an this compound treatment group, and a positive control group (e.g., Entecavir).

  • Drug Administration: this compound is administered via intraperitoneal injection at a dose of 50 mg/kg every four days for a total of 12 days. The vehicle control group receives corresponding injections of the vehicle solution.

  • Sample Collection: Blood samples are collected at specified time points to measure serum levels of HBV DNA and viral antigens (HBsAg and HBeAg). At the end of the treatment period, mice are euthanized, and liver tissues are collected.

  • Analysis:

    • HBV DNA and RNA Levels: DNA and RNA are extracted from liver tissue and serum. Quantitative real-time PCR is used to measure the levels of HBV DNA and 3.5-Kb RNA.

    • Histopathology: Liver tissues may be fixed, sectioned, and stained (e.g., with H&E) to assess liver morphology and inflammation.

Mandatory Visualization

OSS_128167_Inhibition_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cell_culture Cell Culture (e.g., BxPC3, HepG2) treatment This compound Treatment cell_culture->treatment cell_culture->treatment protein_extraction Protein Extraction & Western Blot treatment->protein_extraction treatment->protein_extraction rna_extraction RNA Extraction & RT-PCR treatment->rna_extraction treatment->rna_extraction phenotypic_assays Phenotypic Assays (Apoptosis, Viability) treatment->phenotypic_assays treatment->phenotypic_assays animal_model Animal Model (e.g., HBV Transgenic Mice) drug_administration This compound Administration animal_model->drug_administration animal_model->drug_administration sample_collection Sample Collection (Blood, Tissue) drug_administration->sample_collection drug_administration->sample_collection data_analysis Data Analysis (qPCR, Histology) sample_collection->data_analysis sample_collection->data_analysis

Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.

SIRT6_PI3K_AKT_Pathway cluster_pathway SIRT6 and PI3K/Akt/mTOR Signaling cluster_inhibition Inhibition by this compound SIRT6 SIRT6 PI3K PI3K SIRT6->PI3K Deacetylation & Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->SIRT6 Inhibition

Caption: this compound inhibits SIRT6, leading to modulation of the PI3K/Akt/mTOR pathway.

References

Safety Operating Guide

Proper Disposal and Handling of OSS_128167: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing OSS_128167, a potent and selective Sirtuin 6 (SIRT6) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, general safety precautions and standard procedures for the disposal of chemical waste provide a clear framework for its management.

Immediate Safety and Disposal Plan

This compound should be handled as a potentially hazardous material.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed.

Disposal Procedures:

In the absence of specific guidelines for this compound, the following general procedures for chemical waste disposal, based on common laboratory practices, should be implemented:

  • Consult Institutional Guidelines: Always prioritize your institution's specific waste disposal protocols and consult with your Environmental Health and Safety (EHS) department.

  • Licensed Waste Disposal: Engage a licensed professional waste disposal service for the disposal of this compound.

  • Incineration: A common method for the disposal of solid chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain, as this can lead to environmental contamination.

  • Container Management: Keep the compound in suitable, closed containers that are clearly labeled for disposal.

Operational Handling and Storage

  • Storage: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability of at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for up to six months. It is recommended to use fresh solutions promptly.

  • Solution Preparation: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[1][2] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:7 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.12 mg/mL.[1][2] Aqueous solutions are not recommended for storage for more than one day.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number887686-02-4[1][2][3]
Molecular FormulaC₁₉H₁₄N₂O₆[2]
Molecular Weight366.3 g/mol [2][3]
Purity≥98%[1]
UV/Vis. (λmax)216, 238, 279 nm[2]

Table 2: Inhibitory Concentrations (IC₅₀) of this compound

TargetIC₅₀Reference
SIRT689 µM[1][2][3][4]
SIRT11578 µM[1][2][3][4]
SIRT2751 µM[1][2][3][4]

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO~30 mg/mL[1][2]
DMF~30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:7)~0.12 mg/mL[1][2]

Experimental Protocols

In Vitro Assay for SIRT6 Inhibition:

The inhibitory activity of this compound on SIRT6 can be assessed by measuring the acetylation of histone H3 lysine (B10760008) 9 (H3K9).

  • Cell Culture: BxPC-3 cells are plated in six-well plates at a density of 4 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Treatment: Cells are then treated with 100 µM this compound or a vehicle control (DMSO) for various time points (e.g., 0, 2, 6, 18, 24 hours).

  • Protein Extraction: Following treatment, cells are lysed to generate protein lysates.

  • Immunoblotting: Total H3 and acetylated H3K9 levels are detected by immunoblotting to determine the effect of this compound on H3K9 acetylation. An increase in acetylated H3K9 indicates SIRT6 inhibition.

In Vivo Study in a Mouse Model of Hepatitis B Virus (HBV):

The anti-HBV activity of this compound has been demonstrated in vivo.

  • Animal Model: Male HBV transgenic mice are used for the study.

  • Dosing: this compound is administered at a dose of 50 mg/kg via intraperitoneal injection every 4 days for a total of 12 days.

  • Analysis: The levels of HBV DNA and 3.5-Kb RNA in the mice are measured to assess the effect of the treatment. A significant suppression of HBV DNA and 3.5-Kb RNA levels indicates the anti-HBV efficacy of this compound.

Signaling Pathway and Experimental Workflow

This compound acts as an inhibitor of SIRT6, a histone deacetylase. The inhibition of SIRT6 leads to an increase in the acetylation of its substrates, such as H3K9. This epigenetic modification can, in turn, influence gene expression. For example, increased H3K9 acetylation can lead to an increase in the expression of Glucose Transporter 1 (GLUT-1).

OSS_128167_Signaling_Pathway This compound This compound SIRT6 SIRT6 This compound->SIRT6 Inhibits H3K9ac Increased H3K9 Acetylation SIRT6->H3K9ac Deacetylates (Inhibited) TNFa Decreased TNF-α Release SIRT6->TNFa Promotes (Inhibited) GLUT1 Increased GLUT-1 Expression H3K9ac->GLUT1 Leads to

Caption: Mechanism of action of this compound as a SIRT6 inhibitor.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Plate BxPC-3 Cells adhere Allow to Adhere (24h) start->adhere treat Add this compound (100 µM) or DMSO adhere->treat lyse Generate Protein Lysates treat->lyse immunoblot Immunoblot for H3 & Ac-H3K9 lyse->immunoblot result Assess SIRT6 Inhibition immunoblot->result

Caption: In vitro experimental workflow for assessing SIRT6 inhibition.

References

Personal protective equipment for handling OSS_128167

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling OSS_128167. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a sirtuin 6 (SIRT6) inhibitor and should be treated as a potentially hazardous substance.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent accidental exposure. The following table outlines the recommended PPE.

Body PartProtection TypeRecommended Material/Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or degradation.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Laboratory coatA full-length lab coat is required to protect skin and clothing from potential splashes.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dusts or aerosols.

Operational Plan: Handling and Storage

Strict adherence to the following operational procedures is necessary to minimize risk.

Handling:

  • Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Storage:

  • Temperature: Store the compound in a tightly sealed container at -20°C for long-term stability.

  • Inert Atmosphere: For stock solutions, it is recommended to purge the solvent with an inert gas before dissolving the compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSolvent
Solubility ~30 mg/mLDimethyl sulfoxide (B87167) (DMSO)
Solubility ~30 mg/mLDimethylformamide (DMF)
IC₅₀ (SIRT6) 89 µM
IC₅₀ (SIRT1) 1578 µM
IC₅₀ (SIRT2) 751 µM

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Route: All hazardous waste must be disposed of through an approved chemical waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow: Personal Protective Equipment (PPE) Protocol

The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment when working with this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 WashHands1 Wash Hands Don3->WashHands1 Enter Work Area Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 WashHands2 Wash Hands Thoroughly Doff3->WashHands2 Start Start Handling this compound Start->Don1 End Leave Laboratory WashHands1->Doff1 Begin Decontamination WashHands2->End

Caption: PPE Donning and Doffing Workflow for Handling this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.